Ald-Ph-amido-PEG3-C1-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29NO7 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24) |
InChI Key |
CNGPUCODLPWDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Ald-Ph-amido-PEG3-C1-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical characteristics, a plausible synthetic pathway, and protocols for its use in bioconjugation, including deprotection and antibody conjugation.
Core Chemical Properties and Structure
This compound is a polyethylene glycol (PEG) linker designed with distinct functional groups at each terminus, enabling the sequential and controlled conjugation of two different molecules. Its structure features a benzaldehyde group for reaction with amine-containing molecules, a stable amide bond, a hydrophilic PEG3 spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent modifications.
The key structural components are:
-
Aldehyde (Ald): The terminal benzaldehyde group serves as a reactive handle for conjugation to primary amines, such as the lysine residues on antibodies, through reductive amination.
-
Phenyl-amido (Ph-amido): A stable aromatic amide linkage that provides structural rigidity. Amide bonds are known for their high stability compared to ester bonds.
-
PEG3: A short polyethylene glycol chain consisting of three ethylene glycol units. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the final bioconjugate.
-
C1-Boc: A Boc (tert-butyloxycarbonyl) protected amine. The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for further conjugation.
Quantitative Data
| Property | Value | Source |
| CAS Number | 1007215-94-2 | Generic Supplier Data |
| Molecular Formula | C₂₀H₃₀N₂O₆ | Generic Supplier Data |
| Molecular Weight | 394.46 g/mol | Generic Supplier Data |
| Purity | Typically >95% | Generic Supplier Data |
| Appearance | White to off-white solid | Generic Supplier Data |
Structural Representation
A placeholder for the 2D chemical structure of this compound. A visual representation would be inserted here. Caption: 2D Structure of this compound.
Experimental Protocols
The following sections provide detailed, illustrative experimental protocols for the synthesis, deprotection, and conjugation of this compound. These are representative methods and may require optimization for specific applications.
Plausible Multi-Step Synthesis of this compound
This hypothetical synthesis outlines a plausible route to this compound, starting from commercially available materials.
Caption: Plausible synthetic workflow for this compound.
Step 1: Mono-Boc Protection of 1,8-diamino-3,6-dioxaoctane
-
Dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (TEA, 1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield mono-Boc-protected diamine.
Step 2: Amide Coupling with 4-Formylbenzoic Acid
-
Dissolve 4-formylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) and stir for 30 minutes at 0 °C.
-
Add the mono-Boc-protected diamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
Boc Deprotection Protocol
The Boc protecting group can be removed under acidic conditions to yield a free amine, which can then be conjugated to a payload molecule (e.g., a cytotoxic drug).
Caption: Boc deprotection workflow.
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM or toluene to remove residual TFA.
-
The resulting amine can be used directly or after neutralization with a mild base (e.g., diisopropylethylamine).
Antibody Conjugation via Reductive Amination
This protocol describes the conjugation of the aldehyde group of the linker to the lysine residues of a monoclonal antibody (mAb).
Caption: Reductive amination workflow for ADC formation.
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of primary amines.
-
Add the deprotected linker-payload conjugate (Ald-Ph-amido-PEG3-NH-Drug) to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the linker-drug).
-
Incubate the mixture at room temperature or 37°C for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of approximately 20 mM.
-
Incubate the reaction for 16-24 hours at 4°C or room temperature.
-
Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting ADC from unconjugated linker-drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Representative Analytical Data
As experimental data for this compound is not publicly available, the following tables present expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H |
| -NH- (Amide) | ~7.8-8.2 | br s | 1H |
| -CH₂-NH(Boc) | ~3.30 | m | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.8 | m | 12H |
| Ar-H (ortho to CHO) | ~7.95 | d | 2H |
| Ar-H (ortho to amide) | ~7.85 | d | 2H |
| -CHO | ~10.0 | s | 1H |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 |
| -CH₂-NH(Boc) | ~40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.5 |
| Ar-C | ~128-140 |
| -C=O (Amide) | ~166.0 |
| -CHO | ~192.0 |
Expected Mass Spectrometry Data
For mass spectrometry analysis, the expected molecular ion peak would correspond to the calculated molecular weight.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z |
| [M+H]⁺ | 395.22 |
| [M+Na]⁺ | 417.20 |
Characterization of the Final Antibody-Drug Conjugate
After conjugation and purification, the resulting ADC should be thoroughly characterized to determine key quality attributes.
Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody is a critical parameter. This can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.
-
Mass Spectrometry (MS): Analysis of the intact or deglycosylated ADC can provide a distribution of species with different DAR values.
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product and to confirm the removal of unconjugated small molecules.
This technical guide provides a foundational understanding of this compound for its application in the development of bioconjugates. The provided protocols and data are illustrative and should be adapted and optimized for specific research and development needs.
The Versatile Role of Ald-Ph-amido-PEG3-C1-Boc in Advanced Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics and proteomics, the precise chemical tools used to link biological molecules are of paramount importance. Among these, heterobifunctional linkers serve as the crucial bridge, connecting distinct molecular entities to create novel constructs with tailored functions. Ald-Ph-amido-PEG3-C1-Boc is a polyethylene glycol (PEG)-based linker engineered for such sophisticated applications. Its structure features two key reactive functionalities: a phenyl-aldehyde (Ph-Ald) group and a Boc-protected amine, separated by a hydrophilic PEG3 spacer.
This technical guide provides an in-depth exploration of the applications of this compound and related aldehyde-containing linkers in modern research, with a primary focus on their role in the construction of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). While specific literature explicitly detailing this compound is emerging, its utility can be thoroughly understood through the well-established principles of aldehyde-directed bioconjugation. This guide will use the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, a state-of-the-art method for stable aldehyde conjugation, as a primary case study to illustrate the experimental workflows and data achievable with this class of linkers.
Core Attributes and Functionality
This compound is designed for sequential or orthogonal conjugation strategies. Its key components are:
-
Phenyl-Aldehyde (Ph-Ald): This aromatic aldehyde serves as a bioorthogonal chemical handle. It selectively reacts with nucleophiles like hydrazides and aminooxy groups to form hydrazone or oxime bonds, respectively.[1][2] More advanced and stable linkages, such as the carbon-carbon bond formed via the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, also target this aldehyde group.[3]
-
PEG3 Spacer: The tri-ethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the linker and the final conjugate.[4][5] In complex biomolecules like ADCs and PROTACs, PEG linkers can improve pharmacokinetics, reduce aggregation, and influence the spatial orientation of the conjugated partners.[6]
-
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for the selective reaction of the aldehyde group first. Subsequently, the Boc group can be removed under acidic conditions to reveal the amine, which can then be used for a second conjugation step, typically forming a stable amide bond with a carboxyl group.[6]
Primary Research Applications
The structure of this compound makes it an ideal candidate for building two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component that connects the antibody and the drug. An aldehyde-functionalized linker like this compound enables site-specific conjugation, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for safety and efficacy.[3]
The general workflow involves an antibody that has been engineered to feature a reactive partner for the aldehyde, such as a hydrazide, or more commonly, an aldehyde on the antibody that reacts with a hydrazide-functionalized linker-drug complex. A highly effective and stable method is the HIPS ligation, which will be detailed in the experimental section.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ald-Ph-amido-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification methodologies, and in-depth characterization techniques. Furthermore, it elucidates the critical role of such linkers in the mechanism of action of ADCs. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a bespoke chemical entity designed to bridge a gap between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload. Its structure incorporates three key functional components:
-
An aldehyde group (-CHO) on a phenyl ring, which provides a reactive handle for conjugation to amine-containing molecules, often on the cytotoxic drug, through the formation of a Schiff base, which can be subsequently reduced to a stable secondary amine.
-
A hydrophilic polyethylene glycol (PEG) spacer (PEG3), which enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[1][2]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which allows for orthogonal chemistry. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, enabling further conjugation steps.
The strategic combination of these functionalities makes this compound a valuable tool in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | tert-butyl (1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-yl)carbamate |
| Molecular Formula | C₂₁H₃₂N₂O₇ |
| Molecular Weight | 424.49 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (by HPLC) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is achieved through a standard amide coupling reaction between 4-formylbenzoic acid and a commercially available Boc-protected amino-PEG derivative, tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
4-Formylbenzoic acid (1.0 eq)
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2) (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.05 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the amine solution to the activated carboxylic acid solution dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the aldehyde proton (around 9.9-10.1 ppm), the methylene protons of the PEG chain (typically in the range of 3.5-3.8 ppm), the methylene protons adjacent to the amide and carbamate groups, and the singlet for the nine protons of the Boc group (around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and carbamate, the aromatic carbons, the aldehyde carbon (around 190-192 ppm), the carbons of the PEG chain (typically around 70 ppm), and the carbons of the Boc protecting group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion would be at m/z 425.23. The isotopic distribution pattern should match the calculated pattern for C₂₁H₃₂N₂O₇.
High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed by reverse-phase HPLC (RP-HPLC). A typical method would involve a C18 column with a gradient elution of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The product should appear as a single major peak.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Application in Antibody-Drug Conjugates (ADCs)
This compound is an exemplary linker for the construction of ADCs. The aldehyde functionality can be used to conjugate a cytotoxic payload, while the Boc-protected amine, after deprotection, can be coupled to the antibody. The PEG spacer enhances the overall properties of the ADC.
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC employing a cleavable linker.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Once administered, the ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[3][4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5] The complex is then trafficked to the lysosome, an acidic intracellular compartment containing various enzymes. The acidic environment or specific enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. The released drug can then interact with its intracellular target, such as DNA or microtubules, ultimately inducing apoptosis (programmed cell death) of the cancer cell.[2]
Conclusion
This compound is a well-defined, heterobifunctional linker with properties that are highly advantageous for the development of sophisticated bioconjugates, particularly ADCs. Its synthesis is achievable through standard organic chemistry techniques, and its purity and identity can be rigorously confirmed using a suite of analytical methods. The strategic incorporation of an aldehyde, a PEG spacer, and a protected amine provides the chemical versatility required for the construction of targeted therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and developers working with this important class of molecules.
References
- 1. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Ald-Ph-amido-PEG3-C1-Boc Linker in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in the efficacy of these molecules. This technical guide focuses on the Ald-Ph-amido-PEG3-C1-Boc linker, a polyethylene glycol (PEG)-based linker, and its application in the design and synthesis of PROTACs.
While the "this compound" linker is commercially available, its direct application in published PROTAC literature is not extensively documented. Therefore, to provide a comprehensive and practical guide, we will use the well-characterized BRD4-degrading PROTAC, MZ1 , as a case study. MZ1 employs a PEG-based linker and serves as an excellent model to illustrate the principles of PROTAC design, synthesis, and evaluation that are directly applicable to molecules utilizing linkers such as this compound.
The Role of PEG Linkers in PROTACs
PEG linkers are among the most common motifs incorporated into PROTAC structures. Their popularity stems from several advantageous properties[1]:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.
-
Cell Permeability: The physicochemical properties of the linker, including its length and composition, can influence the PROTAC's ability to cross the cell membrane.
-
Flexibility and Length: PEG linkers offer a flexible scaffold, and their length can be systematically varied to achieve an optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.
Case Study: MZ1, a BRD4-Degrading PROTAC
MZ1 is a pioneering PROTAC that selectively degrades the Bromodomain and Extra-Terminal (BET) family of proteins, with a preference for BRD4, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] It is composed of JQ1, a potent BET inhibitor, a VHL ligand, and a flexible PEG-based linker.[2]
Quantitative Data for MZ1
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation of the target protein. The following tables summarize key quantitative data for MZ1.
| Target Protein/Complex | Binding Affinity (Kd, nM) | Method | Reference |
| BRD2 (BD1/BD2) | 307/228 | ITC | [3] |
| BRD3 (BD1/BD2) | 119/115 | ITC | [3] |
| BRD4 (BD1/BD2) | 382/120 | ITC | [3] |
| VHL-ElonginC-ElonginB (VCB) | 66 | ITC | [4] |
| BRD4BD2::MZ1::VCB (Ternary Complex) | 3.7 | ITC | [4] |
Table 1: Binding Affinities of MZ1. ITC: Isothermal Titration Calorimetry.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| H661 | BRD4 | 8 | >95 | [5] |
| H838 | BRD4 | 23 | >95 | [5] |
| HeLa | BRD4 | ~100 | >90 | |
| 22Rv1 | BRD4 | Not specified | >90 | [2] |
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow
The mechanism of action of MZ1 involves hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. This process and the general workflow for evaluating a PROTAC are illustrated below.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC like MZ1.
Protocol 1: Synthesis of a PEG-based PROTAC (General Strategy for MZ1)
The synthesis of MZ1 involves a convergent approach where the JQ1 analogue, the PEG linker, and the VHL ligand are coupled together. While the specific synthesis of a PROTAC with the "this compound" linker would require adaptation, the general principles of amide bond formation are transferable. A detailed experimental protocol for the synthesis of MZ1 can be found in the supporting information of Zengerle et al., ACS Chem. Biol. 2015, 10, 1770–1777. The general two-step strategy is as follows:
-
Coupling of the Linker to the VHL Ligand:
-
A bifunctional PEG linker containing a carboxylic acid at one end and a protected amine (e.g., azide or Boc) at the other is used.
-
The carboxylic acid of the linker is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
The activated linker is then reacted with the free amine of the VHL ligand in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM) at room temperature.
-
The reaction progress is monitored by LC-MS. Upon completion, the product is purified by preparative HPLC.
-
-
Coupling of the JQ1 Analogue:
-
The protecting group on the amine of the linker-VHL conjugate is removed. In the case of an azide, this is typically achieved by reduction (e.g., using PPh3/H2O or H2/Pd-C). For a Boc group, acidic conditions (e.g., TFA in DCM) are used.
-
The carboxylic acid of the JQ1 analogue is activated with a coupling reagent like HATU.
-
The activated JQ1 is then reacted with the deprotected amine of the linker-VHL conjugate under similar conditions as the first coupling step.
-
The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
-
Assay Procedure (CCK-8 as an example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The this compound linker, as a representative of the versatile class of PEG linkers, holds significant potential for the development of effective PROTACs for targeted protein degradation. The case study of MZ1 highlights the critical role of the linker in achieving potent and selective degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to design, synthesize, and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and bringing new therapeutic options to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Characteristics of a Key ADC Linker: A Technical Guide to Ald-Ph-amido-PEG3-C1-Boc
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful design and optimization of Antibody-Drug Conjugates (ADCs). This technical guide provides a detailed overview of the solubility and stability of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker comprised of a phenyl aldehyde group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. While specific quantitative data for this molecule is limited in publicly available literature, this guide consolidates available information and presents inferred properties based on structurally similar compounds, alongside standardized experimental protocols for in-house characterization.
Physicochemical Properties at a Glance
This compound is a key building block in the construction of ADCs, facilitating the covalent attachment of a cytotoxic payload to an antibody. Its structure, featuring both hydrophobic (phenyl, Boc) and hydrophilic (PEG) moieties, dictates its behavior in various solvent systems and under different environmental conditions.
Predicted Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented. However, based on its structural components and information from suppliers, a qualitative and inferred solubility profile can be summarized. The presence of the PEG3 linker is expected to enhance solubility in polar organic solvents.
| Solvent Classification | Solvent | Predicted Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often the solvent of choice for initial stock solutions.[1] |
| Dimethylformamide (DMF) | Likely Soluble | A common alternative to DMSO for polar compounds.[1] | |
| Dichloromethane (DCM) | Likely Soluble | Inferred from structurally similar PEGylated molecules. | |
| Polar Protic | Ethanol | Potentially Soluble | May require heating or sonication to achieve higher concentrations.[1] |
| Water | Sparingly Soluble | The hydrophobic phenyl and Boc groups likely limit aqueous solubility.[1] |
It is crucial to empirically determine the solubility for specific applications and concentrations.
Stability and Storage Recommendations
The stability of this compound is critical for ensuring its integrity and reactivity during storage and conjugation procedures. Available data provides the following guidelines for storage:
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
The compound is noted to be stable at ambient temperature for short periods, such as during shipping.[1] However, for long-term storage, adherence to the recommended conditions is essential to prevent degradation. A related compound, Ald-Ph-amido-PEG3-NHS ester, has been noted to be unstable due to the reactive NHS ester group, highlighting the importance of the specific functional groups in determining overall stability.
Experimental Protocols for Characterization
To empower researchers to conduct their own assessments, this section outlines standardized protocols for determining the solubility and stability of this compound.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for assessing its behavior in biological assays.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound over time under various conditions (e.g., different pH values, temperatures) using High-Performance Liquid Chromatography (HPLC).
Logical Relationships in ADC Development
The solubility and stability of the linker are critical parameters that influence the entire ADC development workflow, from initial design to final therapeutic efficacy. The following diagram illustrates the logical dependencies and considerations.
References
The Pivotal Role of the PEG3 Spacer in Ald-Ph-amido-PEG3-C1-Boc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these ADCs are critically dependent on the design of the linker that connects the antibody to the payload. This technical guide delves into the specific role of the polyethylene glycol (PEG) spacer, particularly the short PEG3 unit, within the Ald-Ph-amido-PEG3-C1-Boc linker, a component increasingly utilized in the development of next-generation ADCs.
Introduction to this compound Linkers
The this compound linker is a chemically defined entity designed for the covalent attachment of a cytotoxic payload to a monoclonal antibody. Its structure comprises several key functional components:
-
An aldehyde (Ald) group: This serves as the reactive handle for conjugation to the antibody, typically through a site-specific engineered cysteine or lysine residue that has been modified to carry a compatible reactive group.
-
A phenyl-amido (Ph-amido) group: This rigid aromatic structure often contributes to the stability of the linker.
-
A PEG3 spacer: A short chain of three ethylene glycol units that introduces specific physicochemical properties to the linker and the resulting ADC.
-
A C1-Boc protected amine: This represents the attachment point for the cytotoxic payload, with the Boc (tert-butyloxycarbonyl) group serving as a protecting group that is removed to allow for payload conjugation.
The strategic combination of these elements allows for the creation of ADCs with tailored properties. This guide will focus specifically on the multifaceted contributions of the PEG3 spacer.
The Critical Role of the PEG3 Spacer
The inclusion of a PEG spacer, even a short one like PEG3, in an ADC linker is a deliberate design choice to modulate the overall properties of the conjugate. The PEG3 unit in the this compound linker plays a crucial role in several key areas:
Enhancing Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are highly hydrophobic. This inherent hydrophobicity can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). ADC aggregation is a significant concern as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
The PEG3 spacer, with its hydrophilic ethylene glycol repeats, acts as a "hydrophilic handle" to counteract the hydrophobicity of the payload. This improves the overall aqueous solubility of the ADC, reducing the propensity for aggregation and facilitating formulation and manufacturing processes. A notable example is a conjugate developed by Zymeworks, which utilizes a short PEG3 spacer to enhance the aqueous solubility of the ADC.
Modulating Pharmacokinetics and In Vivo Stability
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic window. The PEG3 spacer can influence the PK of an ADC in several ways:
-
Increased Hydrodynamic Radius: The PEG chain, though short, increases the hydrodynamic volume of the payload-linker moiety. This can shield the payload from premature enzymatic degradation in the plasma and potentially reduce renal clearance, thereby extending the circulation half-life of the ADC.
-
Reduced Immunogenicity: The hydrophilic and flexible nature of the PEG chain can mask the payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Improved In Vivo Stability: Shorter linkers are generally associated with better ADC stability. The PEG3 spacer provides a balance between providing sufficient spacing and maintaining a compact structure, which can contribute to the overall stability of the conjugate in circulation.
Providing a Flexible Spacer Arm
The PEG3 unit acts as a flexible spacer between the bulky antibody and the cytotoxic payload. This spatial separation can be crucial for several reasons:
-
Minimizing Steric Hindrance: The spacer can prevent the payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function.
-
Facilitating Payload Release: In the case of cleavable linkers, the spacer can provide better access for the cleaving enzymes or chemical triggers within the target cell, leading to more efficient payload release.
Quantitative Data on the Impact of PEG3 Spacers
While specific quantitative data for ADCs utilizing the exact this compound linker is not extensively available in the public domain, the following tables present illustrative data based on typical findings for ADCs with short PEG linkers. This data highlights the expected impact of the PEG3 spacer on key ADC parameters.
Table 1: Illustrative Physicochemical Properties of ADCs with and without a PEG3 Spacer
| ADC Construct | Average DAR | Aggregation (%) (at 1 mg/mL) |
| Antibody-Payload (No Spacer) | 3.8 | 15 |
| Antibody-PEG3-Payload | 3.9 | 5 |
Table 2: Illustrative In Vitro Cytotoxicity Data
| ADC Construct | Target Cell Line | IC50 (nM) |
| Antibody-Payload (No Spacer) | Cancer Cell Line A | 1.2 |
| Antibody-PEG3-Payload | Cancer Cell Line A | 1.5 |
Table 3: Illustrative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Antibody-Payload (No Spacer) | 3 | 65 |
| Antibody-PEG3-Payload | 3 | 85 |
Table 4: Illustrative Pharmacokinetic Parameters in Mice
| ADC Construct | Half-life (t½, hours) |
| Antibody-Payload (No Spacer) | 120 |
| Antibody-PEG3-Payload | 150 |
Disclaimer: The data presented in these tables is illustrative and intended to represent typical trends observed for ADCs with short PEG linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of an ADC using the this compound linker.
Synthesis of the Linker-Payload Moiety
Objective: To conjugate the cytotoxic payload to the this compound linker.
Protocol:
-
Deprotection of the Linker: Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. Stir the reaction at room temperature for 1-2 hours.
-
Neutralization: Neutralize the reaction mixture with a base (e.g., diisopropylethylamine) to obtain the free amine of the linker.
-
Payload Conjugation: Dissolve the deprotected linker and the activated payload (e.g., a payload with a carboxylic acid group activated as an NHS ester) in an appropriate solvent (e.g., dimethylformamide). Add a coupling agent (e.g., HBTU) and a base (e.g., diisopropylethylamine). Stir the reaction at room temperature overnight.
-
Purification: Purify the resulting linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antibody Conjugation
Objective: To conjugate the linker-payload moiety to the monoclonal antibody.
Protocol:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugating to engineered cysteines, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation Reaction: Add the purified linker-payload (with the aldehyde group) to the prepared antibody solution. The molar ratio of linker-payload to antibody will depend on the desired DAR. Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 4-16 hours).
-
Purification of the ADC: Purify the ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): Use techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry to determine the average number of payload molecules conjugated to each antibody.
-
Assess Aggregation: Use SEC to quantify the percentage of high molecular weight species (aggregates).
-
Confirm Purity: Analyze the purified ADC by SDS-PAGE to confirm its integrity.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Culture the target cancer cells in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cell Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Protocol:
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing xenografts of human tumors that express the target antigen.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC). Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Volume Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing Workflows and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and characterization of an ADC.
Caption: Key roles of the PEG3 spacer in ADC linkers.
Conclusion
The this compound linker represents a sophisticated component in the design of modern ADCs. The integral PEG3 spacer, though short, imparts a range of beneficial properties that are critical for the successful development of these targeted therapies. By enhancing hydrophilicity, modulating pharmacokinetics, and providing a flexible linkage, the PEG3 spacer contributes significantly to the overall stability, efficacy, and safety profile of the resulting ADC. A thorough understanding of the role of each component of the linker, as detailed in this guide, is paramount for the rational design and optimization of next-generation antibody-drug conjugates.
The Benzaldehyde Group: A Versatile Tool for Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzaldehyde group is a highly versatile functional group in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules. Its reactivity towards specific nucleophiles, particularly hydrazines and aminooxy groups, allows for the formation of stable hydrazone and oxime linkages under mild, biocompatible conditions. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with benzaldehyde-mediated bioconjugation.
Core Principles of Benzaldehyde Bioconjugation
The primary utility of the benzaldehyde group in bioconjugation stems from its ability to react chemoselectively with α-effect nucleophiles, such as hydrazines and alkoxyamines, to form C=N double bonds.[1] These reactions are highly efficient and proceed under physiological conditions, making them ideal for modifying sensitive biological molecules.[2]
Hydrazone and Oxime Ligation
The two most prominent reactions involving benzaldehydes in bioconjugation are hydrazone and oxime ligation:
-
Hydrazone Ligation: The reaction between a benzaldehyde and a hydrazine or hydrazide forms a hydrazone bond. This reaction is reversible, and the stability of the resulting linkage can be influenced by pH and the electronic properties of the substituents on both reactants.[1][3] The reversibility can be advantageous for applications requiring controlled release.[1]
-
Oxime Ligation: The condensation of a benzaldehyde with an aminooxy group yields a highly stable oxime linkage.[1] Oxime bonds are generally more stable to hydrolysis than hydrazone bonds, making them suitable for applications requiring long-term stability in vivo.[4][5]
The formation of both hydrazones and oximes is typically most efficient at a slightly acidic pH (around 4.5), though the reactions can proceed at neutral pH, albeit at a slower rate.[1] The reaction kinetics can be significantly accelerated by the use of catalysts, such as aniline and its derivatives.[1][6][7]
Applications in Bioconjugation
The versatility of benzaldehyde chemistry has led to its adoption in a wide range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): Benzaldehyde-containing linkers can be used to attach potent cytotoxic drugs to antibodies, creating targeted cancer therapeutics.[8]
-
Protein Labeling and Modification: Fluorescent dyes, biotin tags, and other probes can be conjugated to proteins for use in imaging, diagnostics, and proteomics.[9] Electron-deficient benzaldehyde reagents have been developed for catalyst-free hydrazone ligation for site-specific protein modification.[9]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with hydrazide or aminooxy groups for the development of biosensors and microarrays.[7]
-
Hydrogel Formation: The reaction of multi-functionalized benzaldehydes and hydrazides can be used to form biocompatible hydrogels for drug delivery and tissue engineering.[10]
-
Dual-Labeling of Biomolecules: Bifunctional molecules containing both a benzaldehyde and a protected thiol group, such as 4-(S-Acetylthio)benzaldehyde, allow for sequential or orthogonal labeling of biomolecules with two different reporters or payloads.[8]
Quantitative Data on Hydrazone and Oxime Linkages
The stability and reaction kinetics of hydrazone and oxime bonds are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data from the literature.
| Linkage Type | Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazone | 2-formylpyridine and various hydrazines | 7.4 | Varies (e.g., ~0.01 for some acylhydrazines) | [1] |
| Hydrazone | 2-formylphenylboronic acid and acyl hydrazide | 7.4 | 148 ± 4 | [11] |
| Oxime | General aldehydes and alkoxyamines | Neutral | Often ≤ 0.01 (without catalyst) | [1] |
| Oxime | 2-formylphenylboronic acid and O-methylhydroxylamine | 7.4 | 527 ± 16 | [11] |
Table 1: Comparative Reaction Kinetics of Hydrazone and Oxime Formation.
| Conjugate | pD | Half-life (t₁₂) | First-Order Rate Constant for Hydrolysis (k_hyd) | Reference |
| Methylhydrazone | 7.0 | - | ~600-fold higher than oxime | [4] |
| Acetylhydrazone | 7.0 | - | ~300-fold higher than oxime | [4] |
| Semicarbazone | 7.0 | - | ~160-fold higher than oxime | [4] |
| Oxime | 7.0 | Significantly longer than hydrazones | Baseline | [4] |
Table 2: Relative Hydrolytic Stability of Hydrazone and Oxime Conjugates.
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions involving benzaldehydes. Optimization may be required for specific biomolecules and reagents.
Protocol 1: General Protein Labeling via Hydrazone/Oxime Ligation
Materials:
-
Protein containing a genetically encoded or chemically introduced aldehyde group.
-
Hydrazide- or aminooxy-functionalized payload (e.g., fluorescent dye, biotin).
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5-7.5.[8]
-
Aniline (optional, as catalyst).
-
DMSO (for dissolving hydrophobic payloads).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Dissolve the aldehyde-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the hydrazide- or aminooxy-payload in DMSO or the reaction buffer.
-
Add the payload stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the payload.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.
-
Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the protein conjugate using an appropriate method to remove excess payload and catalyst.
Protocol 2: Two-Step Protein Modification Using 4-(S-Acetylthio)benzaldehyde
This protocol describes the initial conjugation via the aldehyde followed by thiol deprotection for subsequent modification.[8]
Step 1: Aldehyde Conjugation (Reductive Amination)
-
Dissolve the protein of interest in 0.1 M phosphate buffer, pH 7.2, to a concentration of 1-5 mg/mL.[8]
-
Prepare a 100 mM stock solution of 4-(S-Acetylthio)benzaldehyde in anhydrous DMSO.[8]
-
Add the aldehyde stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.[8]
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[8]
-
Incubate for 2 hours at room temperature with gentle stirring.[8]
-
Purify the conjugate to remove excess reagents.
Step 2: Thiol Deprotection
-
Prepare a deprotection solution (e.g., 0.5 M hydroxylamine, pH 7.5).
-
Add the deprotection solution to the purified conjugate.
-
Incubate for 1-2 hours at room temperature.
-
The resulting protein with an exposed thiol is ready for subsequent thiol-specific conjugation.[8]
Visualizations
Reaction of Benzaldehyde with Hydrazine
Caption: Reaction scheme for the formation of a hydrazone from benzaldehyde and hydrazine.
Reaction of Benzaldehyde with an Aminooxy Group
Caption: Reaction scheme for the formation of an oxime from benzaldehyde and an aminooxy compound.
Experimental Workflow for Two-Step Protein Modification
Caption: Workflow for the dual functionalization of a protein using a bifunctional benzaldehyde linker.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Guide: Ald-Ph-amido-PEG3-C1-Boc for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines suppliers, purity standards, detailed experimental protocols for its use, and logical workflows for its application in research and development.
Introduction to this compound
This compound is a polyethylene glycol (PEG) linker designed for the covalent attachment of molecules to proteins or other biomolecules.[1][2] Its structure incorporates three key features:
-
An Aldehyde Group (Ald-Ph): The phenyl aldehyde group serves as a reactive handle for conjugation to primary amines, such as the lysine residues on the surface of antibodies, through reductive amination.[3][]
-
A PEG3 Spacer: The triethylene glycol spacer enhances the solubility and stability of the resulting conjugate.[]
-
A Boc-Protected Amine (C1-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential conjugation strategy. After the aldehyde end is reacted, the Boc group can be removed to expose a primary amine for further modification.[6]
This bifunctional nature makes it a valuable tool in the construction of complex biomolecules where precise control over the conjugation process is essential.
Suppliers and Purity Standards
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Typical QC Parameters (based on similar products) |
| Glyco MindSynth | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.5 | 95-98% | Appearance, Solubility, ¹H NMR, Mass Spectrometry, Purity by HPLC |
| MedchemExpress | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.45 | >98% | Appearance, Solubility, ¹H NMR, LC-MS |
| InvivoChem | 1007215-94-2 | C₂₀H₂₉NO₇ | 395.45 | >98% | Appearance, Solubility, ¹H NMR, LC-MS |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the context of antibody conjugation.
Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination
This protocol describes the covalent attachment of the linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer. Adjust the concentration of the mAb to 5-10 mg/mL.
-
Linker Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the mAb solution. Mix gently by pipetting.
-
Reduction: Add freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting mAb-linker conjugate using a desalting column or SEC to remove excess linker and reducing agent.
Protocol 2: Boc Deprotection of the mAb-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
mAb-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 0.5 M Sodium Bicarbonate
-
Purification column (e.g., SEC)
Procedure:
-
Lyophilization (Optional): For reaction in an organic solvent, the mAb-linker conjugate can be lyophilized.
-
Deprotection: Resuspend the lyophilized conjugate in a solution of 50% TFA in DCM. If the reaction is performed in an aqueous environment, carefully add TFA to the buffered solution to a final concentration of 10-50%, ensuring the pH is acidic.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Neutralization and Solvent Removal: If using an organic solvent, evaporate the TFA and DCM under a stream of nitrogen. Resuspend the conjugate in a suitable buffer and neutralize with the Neutralization Buffer. For aqueous reactions, neutralize the solution by adding the Neutralization Buffer.
-
Purification: Purify the deprotected mAb-linker conjugate using SEC to remove TFA salts and any small molecule byproducts.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of this compound.
Caption: High-level workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: Step-wise experimental workflow for ADC synthesis using this compound.
References
Methodological & Application
Application Notes and Protocols for Ald-Ph-amido-PEG3-C1-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Ald-Ph-amido-PEG3-C1-Boc to primary amines, a critical process in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This linker molecule features a terminal aldehyde group for covalent attachment to primary amines (e.g., the N-terminus of a protein or lysine residues), a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. The conjugation process is based on the principle of reductive amination, a well-established method for forming stable amine linkages. By controlling reaction conditions, particularly pH, site-specific conjugation to the N-terminal α-amino group of a protein can be favored over the ε-amino groups of lysine residues.[1][2]
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₀H₂₉NO₇
-
Molecular Weight: 395.45 g/mol
-
Reactive Group: Benzaldehyde
-
Spacer: PEG3 (3 ethylene glycol units)
-
Protective Group: tert-Butyloxycarbonyl (Boc)
Reaction Mechanism: Reductive Amination
The conjugation of this compound to a primary amine proceeds via a two-step reductive amination process:
-
Schiff Base Formation: The aldehyde group of the linker reacts with a primary amine on the target molecule to form an unstable imine intermediate (Schiff base). This reaction is reversible and pH-dependent.
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine to a stable secondary amine, forming a covalent bond between the linker and the target molecule.[1][3] Sodium cyanoborohydride is a preferred reducing agent as it is stable at the slightly acidic pH required for selective N-terminal modification and is less likely to reduce the aldehyde group directly compared to other reducing agents like sodium borohydride.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.0-7.4
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching Solution: 1M Tris-HCl, pH 7.4 or 1M Glycine
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Analytical Instruments: UV-Vis Spectrophotometer, HPLC system, Mass Spectrometer
General Protocol for Conjugation to a Protein
This protocol is a general guideline and should be optimized for each specific protein and application.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution in the chosen reaction buffer (e.g., PBS, pH 6.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
This compound Stock Solution: Dissolve the linker in a compatible organic solvent (e.g., DMSO or DMF) to a final concentration of 10-50 mM immediately before use.
-
Sodium Cyanoborohydride Stock Solution: Caution: Sodium cyanoborohydride is highly toxic and should be handled in a fume hood with appropriate personal protective equipment. Prepare a fresh 50 mM stock solution in the reaction buffer.
2. Conjugation Reaction:
-
Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold molar excess of linker to protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours to allow for Schiff base formation.
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.
3. Quenching the Reaction:
-
Add the quenching solution (e.g., 1M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.
-
Incubate for 30-60 minutes at room temperature.
4. Purification of the Conjugate:
-
Remove unreacted linker, reducing agent, and other small molecules by size-exclusion chromatography (SEC).
-
Alternatively, if the protein's isoelectric point is significantly altered by the conjugation, ion-exchange chromatography (IEX) can be used for purification.
5. Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the average number of linkers conjugated per protein molecule using UV-Vis spectroscopy (if the linker has a chromophore) or mass spectrometry.
-
Purity: Assess the purity of the conjugate using SDS-PAGE and SEC-HPLC.
-
Identity and Site of Conjugation: Confirm the molecular weight of the conjugate and identify the conjugation sites using mass spectrometry (e.g., LC-MS/MS peptide mapping).
-
Structural Integrity: For ADCs, further characterization using techniques like NMR can provide insights into the three-dimensional structure and stability of the linker and the overall conjugate.[]
Optimization Parameters
For achieving optimal and site-specific conjugation, particularly for N-terminal modification of proteins, the following parameters should be carefully optimized:
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.0 | Favors selective reaction with the N-terminal α-amino group (pKa ~7.8) over lysine ε-amino groups (pKa ~10.1).[1][2] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Higher ratios can increase the degree of labeling but may lead to non-specific conjugation and aggregation. |
| Reaction Time | 2 - 24 hours | Longer reaction times can increase yield but may also lead to product degradation or heterogeneity.[6] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability during longer incubation times. |
| Reducing Agent Concentration | 20 - 50 mM | Sufficient concentration is needed for efficient reduction of the Schiff base. |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to a primary amine.
Reaction Mechanism Diagram
Caption: Reaction mechanism of reductive amination for conjugation.
Conclusion
The conjugation of this compound to primary amines is a robust and versatile method for the synthesis of bioconjugates. By carefully controlling the reaction parameters, particularly pH, efficient and site-specific modification of proteins and other biomolecules can be achieved. The detailed protocol and optimization guidelines provided in this document serve as a comprehensive resource for researchers in the field of drug development and bioconjugation. Subsequent purification and thorough characterization are essential to ensure the quality and efficacy of the final conjugate.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
Application Notes and Protocols for PROTAC Synthesis Using Ald-Ph-amido-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
The choice of linker chemistry is critical for the successful synthesis of potent PROTACs. Ald-Ph-amido-PEG3-C1-Boc is a versatile linker that incorporates a polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetic properties.[3] It features a terminal aldehyde group for covalent conjugation to an amine-containing molecule via reductive amination and a Boc-protected amine for subsequent functionalization. This application note provides a detailed experimental procedure for the utilization of this compound in the synthesis of PROTACs.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to expose a primary amine.[4]
-
Reductive Amination: The deprotected linker, now possessing a free amine, is conjugated to a molecule containing an aldehyde or ketone, or a molecule with a primary amine can be reacted with the aldehyde functionality of the linker. This is followed by the coupling of the other terminus to the corresponding binding ligand.
This modular approach allows for the flexible and efficient assembly of PROTAC libraries with varying POI ligands or E3 ligase ligands.[5]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine of the linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To neutralize the residue, dissolve it in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker as a TFA salt or free amine. The product can often be used in the next step without further purification.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Reagents | DCM, TFA |
| Reaction Time | 1-2 hours |
| Temperature | 0°C to Room Temperature |
| Yield | >95% (crude) |
| Purity (LC-MS) | >90% |
Protocol 2: PROTAC Synthesis via Reductive Amination
This protocol outlines the conjugation of the deprotected linker (containing a free amine) to a POI ligand that has an aldehyde functional group.
Materials:
-
Deprotected Ald-Ph-amido-PEG3-C1-linker (from Protocol 1)
-
POI ligand with an aldehyde group
-
E3 Ligase Ligand with a suitable functional group for amide coupling (e.g., carboxylic acid)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
Step A: Reductive Amination
-
In a reaction vial, dissolve the POI ligand containing an aldehyde (1.0 eq) and the deprotected linker (1.2 eq) in anhydrous DCM or DCE.
-
Add a mild base such as DIPEA (2.0 eq) to the mixture.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 3-12 hours.[6]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Step B: Amide Coupling to E3 Ligase Ligand
-
Dissolve the product from Step A (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in a suitable solvent such as DMF or DCM.
-
Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
Quantitative Data Summary (Representative)
| Parameter | Reductive Amination (Step A) | Amide Coupling (Step B) |
| Starting Materials | Deprotected linker, Aldehyde-POI ligand | Amine-linker-POI, Carboxylic acid-E3 ligand |
| Key Reagents | STAB, DIPEA | HATU, DIPEA |
| Reaction Time | 3-12 hours | 2-16 hours |
| Temperature | Room Temperature | Room Temperature |
| Yield | 60-80% | 50-70% |
| Purity (after HPLC) | >95% | >95% |
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of the reductive amination reaction.
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the PROTAC and confirm the successful conjugation of the three components.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should ideally be >95% for biological assays.
Conclusion
This compound is a valuable linker for the synthesis of PROTACs, offering a straightforward and modular approach to constructing these complex molecules. The protocols provided herein, based on established chemical transformations, offer a reliable guide for researchers in the field of targeted protein degradation. Careful execution of these steps and thorough characterization of the final product are essential for the development of effective and well-defined PROTAC molecules for therapeutic and research applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ald-Ph-amido-PEG3-C1-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Ald-Ph-amido-PEG3-C1-Boc is a heterobifunctional linker designed for ADC development, featuring a Boc-protected amine for payload conjugation, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and an aldehyde group for site-specific conjugation to an antibody.
The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. The aldehyde reactive group allows for the formation of a stable bond with a corresponding hydrazide or aminooxy group on the antibody, often introduced through genetic engineering or chemical modification of the antibody's carbohydrate domains. The Boc (tert-butoxycarbonyl) protecting group provides a stable handle for the synthesis of the linker-payload conjugate prior to its attachment to the antibody. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Linker Characteristics
| Feature | Description |
| Chemical Name | tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate |
| Molecular Formula | C₂₀H₂₉NO₇ |
| Molecular Weight | 395.45 g/mol |
| Key Functional Groups | Aldehyde (-CHO) for antibody conjugationBoc-protected amine (-NHBoc) for payload attachmentPEG3 spacer for improved hydrophilicity |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker (Ald-Ph-amido-PEG3-C1-NH₂).
-
Confirm the identity and purity of the product by LC-MS and ¹H NMR.
Protocol 2: Payload Conjugation to the Deprotected Linker
This protocol outlines the conjugation of a cytotoxic payload (containing a carboxylic acid group) to the deprotected linker via amide bond formation.
Materials:
-
Deprotected linker (Ald-Ph-amido-PEG3-C1-NH₂)
-
Cytotoxic payload with a carboxylic acid group (e.g., MMAE, DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the cytotoxic payload and NHS/HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DCC or PyBOP (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the solution of the deprotected linker to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-payload conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final linker-payload construct.
Protocol 3: Antibody Modification and Conjugation
This protocol describes the generation of aldehyde groups on an antibody and subsequent conjugation with the linker-payload.
Materials:
-
Monoclonal antibody (mAb)
-
Sodium periodate (NaIO₄)
-
Linker-payload construct with an aldehyde-reactive group (hydrazide or aminooxy moiety needs to be introduced to the payload-linker first, or the antibody needs to be engineered to have a hydrazide handle)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Desalting column (e.g., Sephadex G-25)
-
Aniline (as a catalyst)
-
Hydrophobic Interaction Chromatography (HIC) column for ADC purification and characterization
Procedure:
Part A: Generation of Aldehyde Groups on the Antibody (Glycan Oxidation)
-
Exchange the antibody buffer to PBS, pH 6.0 using a desalting column.
-
Prepare a fresh solution of sodium periodate in PBS, pH 6.0.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 15 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into PBS, pH 6.0 using a desalting column.
Part B: Conjugation of Linker-Payload to the Oxidized Antibody
-
Dissolve the linker-payload construct in an appropriate organic solvent (e.g., DMSO) and then dilute in PBS, pH 6.0.
-
Add the linker-payload solution to the oxidized antibody solution at a desired molar ratio (e.g., 5-10 fold excess of linker-payload to antibody).
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 16-24 hours.
-
Purify the resulting ADC using a desalting column to remove unconjugated linker-payload, followed by HIC to separate different drug-to-antibody ratio (DAR) species.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Analyze the purified ADC using a HIC column. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
3. In Vivo Efficacy Study in a Xenograft Mouse Model:
-
Implant tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation
Disclaimer: The following data is illustrative and provided as an example. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAE ADC
| DAR Species | Peak Area (%) |
| DAR 0 | 5.2 |
| DAR 2 | 25.8 |
| DAR 4 | 55.3 |
| DAR 6 | 12.1 |
| DAR 8 | 1.6 |
| Average DAR | 3.8 |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC against HER2-Positive Cancer Cells
| Cell Line | Target | IC50 (nM) |
| SK-BR-3 | HER2+++ | 0.5 |
| BT-474 | HER2+++ | 1.2 |
| MDA-MB-231 | HER2- | >1000 |
Table 3: In Vivo Efficacy of a Trastuzumab-MMAE ADC in a SK-BR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-MMAE ADC | 5 | 95 |
| Trastuzumab-MMAE ADC | 10 | 105 (Tumor Regression) |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Application Notes and Protocols for Reductive Amination with Ald-Ph-amido-PEG3-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG3-C1-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features a terminal aldehyde group, a hydrophilic triethylene glycol (PEG3) spacer, and a Boc-protected amine. The aldehyde functionality allows for the covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through reductive amination. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine provides a latent site for further chemical modification following deprotection.
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[4] The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of an aldehyde and an amine, which is then subsequently reduced to a stable secondary amine. This two-step process, often performed in a single pot, is highly efficient and chemoselective, especially with the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]
This document provides a detailed protocol for the reductive amination of a primary amine with this compound and outlines its application in bioconjugation.
Data Presentation
While specific quantitative data for the reductive amination of this compound with a particular amine is not extensively published, the following table presents expected outcomes based on typical yields for similar reductive amination reactions.[7]
| Parameter | Expected Value | Notes |
| Reaction Yield | 80-95% | Yields are highly dependent on the nature of the amine, solvent purity, and reaction conditions. |
| Product Purity | >95% | Purification by flash column chromatography is typically sufficient to achieve high purity. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Scale | 0.1 - 1.0 mmol | The protocol can be scaled up or down, with adjustments to reagent quantities and reaction vessel size. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[6][8]
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Reductive Amination Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the linker in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the primary amine (1.0-1.2 equivalents).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to liberate the free amine.
-
For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1-0.5 equivalents) can be added to facilitate imine formation.[8]
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. A slight effervescence may be observed.
-
Continue to stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (aldehyde) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure secondary amine product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination of a primary amine with this compound.
Conceptual Application in Bioconjugation
Caption: Conceptual diagram illustrating the use of this compound in creating an Antibody-Drug Conjugate.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Incorporating Ald-Ph-amido-PEG3-C1-Boc into Heterobifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Degraders and the Role of Linkers
Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are a revolutionary therapeutic modality designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.[1] These molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of the degrader's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) necessary for protein degradation.[2][4]
Polyethylene glycol (PEG) linkers are frequently utilized in degrader design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[5] The specific linker, Ald-Ph-amido-PEG3-C1-Boc, offers a versatile platform for the synthesis of heterobifunctional degraders, featuring a PEG3 spacer to confer hydrophilicity and flexibility, an aldehyde group for covalent conjugation to a protein or ligand, and a Boc-protected amine for subsequent derivatization.
Application Notes
The this compound linker is particularly suited for a "modular" approach to degrader synthesis. Its distinct functionalities allow for a stepwise and controlled assembly of the final heterobifunctional molecule. The aldehyde group can be utilized for initial conjugation to an amine-containing POI ligand or E3 ligase ligand via reductive amination. Following this, the Boc-protecting group on the other end of the linker can be removed under acidic conditions to reveal a primary amine, which is then available for amide coupling with the second ligand.
The length of the PEG3 linker has been strategically chosen to balance flexibility and the maintenance of a productive distance between the POI and the E3 ligase. While the optimal linker length is target-dependent and often requires empirical determination, a PEG3 linker provides a good starting point for achieving effective protein degradation.[]
Data Presentation: Impact of PEG Linker Length on Degrader Efficacy
The length of the PEG linker is a critical parameter influencing the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
Table 1: Effect of Linker Length on BRD4 Degradation (CRBN-recruiting PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 0 PEG units | ~9 | < 500 | > 90 |
| PROTAC 2 | 1 PEG unit | ~12 | > 5000 | < 20 |
| PROTAC 3 | 2 PEG units | ~15 | > 5000 | < 20 |
| PROTAC 4 | 4 PEG units | ~21 | < 500 | > 90 |
Data adapted from studies on BRD4-targeting PROTACs, demonstrating a non-linear relationship between linker length and degradation potency.[7]
Table 2: Effect of Linker Length on TBK1 Degradation (VHL-recruiting PROTACs)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation observed | - |
| PROTAC B | 12 | Sub-micromolar | > 90 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data from a study on TBK1 degraders, showing that a minimum linker length is required for activity, with potency decreasing with excessively long linkers.[7]
Experimental Protocols
Herein, we provide detailed protocols for the incorporation of this compound into a heterobifunctional degrader and the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a Heterobifunctional Degrader using this compound
This protocol outlines a two-step process: 1) reductive amination to couple the linker to the first ligand, and 2) Boc deprotection followed by amide coupling to attach the second ligand.
Step 1: Reductive Amination of POI Ligand with this compound
-
Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3; 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection and Amide Coupling with E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) and stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by LC-MS).[8][9]
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.
-
Dissolve the deprotected intermediate (1 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA; 2-3 equivalents).[10][11]
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final heterobifunctional degrader by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for Quantifying Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized degrader.[1]
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[1]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating degrader efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Ald-Ph-amido-PEG3-C1-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG3-C1-Boc is a heterobifunctional linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). Its structure incorporates a Boc-protected amine for selective deprotection and subsequent conjugation, a PEG3 spacer to enhance solubility and reduce aggregation, a phenyl-amido group for stability, and an aldehyde functionality for bioconjugation to proteins. Thorough characterization of this linker is critical to ensure the quality, consistency, and efficacy of the final ADC product. This document provides detailed application notes and protocols for the analytical characterization of this compound conjugates using state-of-the-art techniques.
Analytical Techniques Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess the purity of the conjugate.
-
Mass Spectrometry (MS): To determine the molecular weight and identify fragmentation patterns for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): To evaluate the purity and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |
| Aromatic (Ph) | 7.5 - 8.0 | Multiplet |
| Amide (-NH) | 8.0 - 8.5 | Singlet |
| PEG3 (-OCH₂CH₂O-) | 3.5 - 3.8 | Multiplet |
| Methylene (-CH₂-) adjacent to Amide | ~3.4 | Triplet |
| Methylene (-CH₂-) adjacent to Boc | ~3.2 | Triplet |
| Methylene (-CH₂-) of C1 linker | ~2.5 | Triplet |
| Boc (-C(CH₃)₃) | ~1.4 | Singlet |
Table 2: Predicted ESI-MS/MS Fragmentation of this compound
| m/z (amu) | Predicted Fragment |
| 396.21 | [M+H]⁺ |
| 340.18 | [M+H - C₄H₈]⁺ |
| 296.15 | [M+H - Boc]⁺ |
| 278.14 | [M+H - Boc - H₂O]⁺ |
| 149.06 | [Ph-CO-NH-CH₂]⁺ |
| 121.05 | [Ph-CHO]⁺ |
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 395.45 g/mol |
| LogP | ~1.5 - 2.5 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and purity of the this compound conjugate.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the number of scans to 16 or 32.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire the spectrum at room temperature.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate all peaks and reference the spectrum to the solvent residual peak or an internal standard (e.g., TMS).
-
Compare the observed chemical shifts and integration values with the predicted data in Table 1.
-
Mass Spectrometry (MS)
Objective: To verify the molecular weight and fragmentation pattern of the conjugate.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC-MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS.
-
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan MS spectrum.
-
Analyze the MS/MS spectra of the parent ion and compare the observed fragment ions with the predicted values in Table 2.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate and quantify any impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the initial mobile phase composition.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Based on the predicted LogP, a suitable starting gradient would be 20-30% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the following functional groups:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H stretch (aliphatic): ~2950-2850 cm⁻¹
-
C=O stretch (aldehyde): ~1700-1680 cm⁻¹
-
C=O stretch (amide): ~1650 cm⁻¹
-
C-O-C stretch (PEG): ~1100 cm⁻¹
-
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of the linker in ADC synthesis.
Application Notes and Protocols: Conjugation of Ald-Ph-amido-PEG3-C1-Boc with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the reaction of the aldehyde-functionalized PEG linker, Ald-Ph-amido-PEG3-C1-Boc, with amine-containing E3 ligase ligands. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.
Introduction to this compound and E3 Ligase Ligand Conjugation
This compound is a heterobifunctional linker containing three key components:
-
An aldehyde group (Ald-Ph) for covalent conjugation to an amine-containing molecule via reductive amination.
-
A hydrophilic polyethylene glycol (PEG3) spacer to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
A Boc-protected amine (C1-Boc) , which, after deprotection, serves as the attachment point for a target protein ligand.
The primary application of this linker is in the construction of PROTACs, which function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The reaction described herein focuses on the initial conjugation of the linker to an E3 ligase ligand.
The choice of conjugation chemistry is dependent on the specific E3 ligase ligand being used. For ligands containing aliphatic primary or secondary amines, such as those targeting the von Hippel-Lindau (VHL) E3 ligase, reductive amination is the preferred method. For ligands with less nucleophilic aromatic amines, such as pomalidomide (a ligand for Cereblon), nucleophilic aromatic substitution (SNAr) is often a more efficient strategy.[3][4]
Chemical Structures
This compound
(Structure can be visualized in chemical drawing software based on the name: a benzaldehyde group connected via an amide bond to a triethylene glycol (PEG3) spacer, which is in turn connected to a Boc-protected aminomethyl (C1-Boc) group.)
Experimental Protocols
Protocol 1: Reductive Amination of a VHL Ligand with this compound
This protocol is adapted for a generic VHL ligand containing a secondary amine.
Materials:
-
This compound
-
VHL Ligand with a free secondary amine (e.g., a derivative of VH032)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the VHL ligand (1.0 equivalent) and this compound (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 4:1 v/v).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to facilitate imine formation. The optimal pH for reductive amination is typically between 6 and 7.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Monitor the progress of imine formation by TLC or LC-MS.
-
Once imine formation is evident, add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the purified VHL-ligand-PEG3-C1-Boc conjugate.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation to a target protein ligand.
Materials:
-
Purified VHL-ligand-PEG3-C1-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 equivalent) in anhydrous DCM (e.g., 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next conjugation step without further purification.
Data Presentation
The following table summarizes representative quantitative data for the key reaction steps, based on typical yields reported in the literature for similar PROTAC syntheses.[8][9] Actual yields may vary depending on the specific E3 ligase ligand and reaction conditions.
| Reaction Step | Reactants | Product | Typical Yield Range (%) |
| Reductive Amination | Aldehyde-Linker + Amine-VHL Ligand | VHL-Linker-Boc | 40 - 70% |
| Boc Deprotection | VHL-Linker-Boc | VHL-Linker-NH₂·TFA | >95% (often quantitative) |
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The PROTAC-mediated Ubiquitin-Proteasome System (UPS) pathway.
Experimental Workflow: PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC molecule.
Logical Relationship: Conjugation Chemistry Selection
Caption: Decision tree for selecting the appropriate conjugation chemistry.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ald-Ph-amido-PEG3-C1-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Ald-Ph-amido-PEG3-C1-Boc, a heterobifunctional linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are designed to ensure high purity and yield of the final product, which is critical for subsequent conjugation and therapeutic applications.
Introduction
This compound is a linker featuring a terminal aldehyde for conjugation with amine-containing molecules, a PEG3 spacer to enhance solubility, and a Boc-protected amine for further functionalization. The purity of this linker is paramount as impurities can lead to undesired side reactions, impact the stability of the final conjugate, and complicate downstream analytical characterization. The purification of PEGylated compounds can be challenging due to their propensity for aggregation and broad elution profiles in chromatography. This guide details two primary purification methods: Flash Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity.
| Purification Method | Principle | Typical Scale | Advantages | Disadvantages |
| Flash Chromatography | Separation based on polarity using a silica gel stationary phase. | Milligrams to grams | High capacity, relatively low cost, good for removing non-polar and very polar impurities. | Lower resolution compared to HPLC, potential for streaking of PEGylated compounds. |
| Preparative RP-HPLC | Separation based on hydrophobicity using a C18 stationary phase. | Micrograms to milligrams | High resolution, excellent for separating closely related impurities, provides high purity products. | Lower capacity, higher cost, requires specialized equipment. |
Experimental Protocols
Method 1: Flash Chromatography
This method is suitable for the initial purification of the crude reaction mixture to remove major impurities.
Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Protocol:
-
Sample Preparation:
-
Dissolve the crude reaction product in a minimal amount of DCM.
-
Add a small amount of silica gel to the dissolved sample to create a dry slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry powder (dry loading). This prevents band broadening during column loading.
-
-
Column Preparation and Elution:
-
Select an appropriate column size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Equilibrate the column with the initial mobile phase (e.g., 100% DCM or a mixture of Hexanes/EtOAc).
-
A common solvent system for PEGylated compounds is a gradient of methanol in dichloromethane.[1]
-
Carefully load the dry sample onto the top of the silica gel bed.
-
Begin elution with a shallow gradient, for example, from 0% to 10% methanol in dichloromethane over 20-30 column volumes. A slow gradient is crucial for separating PEG-containing molecules.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram (if using an automated system) or in regular volumes.
-
Analyze the collected fractions by TLC. Use a mobile phase that gives the desired product an Rf value of approximately 0.3.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate, which is effective for visualizing PEG compounds.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
-
Method 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This method is ideal for obtaining highly pure material, especially for removing closely related impurities.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Lyophilizer (freeze-dryer)
Protocol:
-
Sample Preparation:
-
Dissolve the partially purified or crude product in a minimal amount of a suitable solvent, such as a small volume of the initial mobile phase (e.g., 10% ACN in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA or 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% FA.
-
Column: C18 stationary phase is commonly used for the separation of PEGylated molecules.[3]
-
Gradient: A typical gradient would be from 10% to 90% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC injections.
-
Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).
-
Detection: Monitor the elution at a wavelength where the phenyl group of the linker absorbs, typically around 254 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Freeze the combined fractions using a dry ice/acetone bath or a freezer.
-
Lyophilize the frozen solution to remove the mobile phase and obtain the purified product as a fluffy solid. This is the preferred method for removing water and volatile additives like TFA or FA.[2]
-
Visualization of Workflows
General Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound reaction products.
Caption: General purification workflow for this compound.
Decision Tree for Method Selection
This diagram provides a logical flow for selecting the appropriate purification method based on experimental parameters.
Caption: Decision tree for selecting a purification method.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Streaking on Silica Gel TLC/Column | High polarity of the PEG chain; strong interaction with silica. | Use a more polar mobile phase system (e.g., DCM/MeOH). Consider using a reverse-phase flash column if streaking is severe. Add a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. |
| Poor Separation in Flash Chromatography | Similar polarity of product and impurities. | Use a shallower gradient. Try a different solvent system (e.g., EtOAc/Hexanes/MeOH). Proceed to RP-HPLC for better resolution. |
| Boc Group Cleavage | Exposure to strong acid. | If using RP-HPLC with TFA, minimize the time the product is in the acidic mobile phase. Use 0.1% formic acid as an alternative to TFA. Neutralize fractions immediately after collection if necessary.[2] |
| Broad Peaks in RP-HPLC | Secondary interactions with the stationary phase; column overloading; poor sample solubility. | Ensure the sample is fully dissolved in the injection solvent. Reduce the injection volume/mass. Add an ion-pairing agent (like TFA) to sharpen peaks. |
| No Product Eluting from Column | Product is too non-polar or too polar for the chosen conditions. | In flash chromatography, increase the polarity of the mobile phase significantly (e.g., up to 20% MeOH in DCM). In RP-HPLC, adjust the gradient range. |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound to the high degree of purity required for its intended applications in drug development and bioconjugation.
References
Applications of Ald-Ph-amido-PEG3-C1-Boc in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ald-Ph-amido-PEG3-C1-Boc is a heterobifunctional linker molecule integral to the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. As a polyethylene glycol (PEG) based linker, it plays a crucial role in bridging a cytotoxic payload to a monoclonal antibody, thereby enhancing the therapeutic window of the ADC. The aldehyde functionality allows for conjugation to the antibody, while the Boc-protected amine provides a handle for attachment of the drug molecule.
The incorporation of a short, hydrophilic PEG3 spacer offers several advantages in ADC design.[][2] It can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[][2] Furthermore, the PEG linker can influence the pharmacokinetic properties of the conjugate, often leading to a prolonged circulation half-life, which allows for greater accumulation at the tumor site.[][3] The non-cleavable nature of this particular linker design ensures that the cytotoxic payload is released primarily through lysosomal degradation of the antibody backbone upon internalization into the target cancer cell. This mechanism of action minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.[4]
The key application of this compound in cancer research is in the development of novel, targeted therapeutic agents. By enabling the precise conjugation of potent cytotoxic drugs to tumor-targeting antibodies, this linker facilitates the creation of ADCs aimed at a variety of cancer types. Researchers utilize this and similar linkers to explore the impact of linker chemistry on ADC efficacy, stability, and safety.
Illustrative Application: Development of an Anti-HER2 ADC
To exemplify its application, consider the development of a hypothetical ADC targeting HER2-positive breast cancer. In this scenario, a potent cytotoxic agent, such as a derivative of monomethyl auristatin E (MMAE), is conjugated to a HER2-targeting antibody (e.g., Trastuzumab) using the this compound linker. The resulting ADC would selectively bind to HER2-expressing cancer cells, be internalized, and release the cytotoxic payload, leading to targeted cell death.
Quantitative Data Summary
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following table provides an illustrative example of the type of data generated when evaluating an ADC. The data presented here is hypothetical and serves to demonstrate the expected outcomes from in vitro and in vivo studies of a novel ADC.
| Parameter | ADC-X (Hypothetical) | Control Antibody | Free Drug |
| Target Antigen | HER2 | HER2 | N/A |
| Cytotoxic Payload | MMAE derivative | N/A | MMAE derivative |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 0 | N/A |
| In Vitro Cytotoxicity (IC50, nM) in HER2+ cells | 1.5 | > 1000 | 0.1 |
| In Vitro Cytotoxicity (IC50, nM) in HER2- cells | > 1000 | > 1000 | 0.1 |
| In Vivo Tumor Growth Inhibition (%) | 85 | 30 | Not tolerated |
| Plasma Half-life (hours) | 150 | 160 | < 1 |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an ADC using this compound.
Protocol 1: Synthesis of Drug-Linker Conjugate
-
Boc Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent such as trifluoroacetic acid (TFA). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected linker.
-
Drug Conjugation: Dissolve the deprotected linker and the cytotoxic drug (containing a carboxylic acid group) in an appropriate solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature overnight.
-
Purification: Purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity. Characterize the conjugate by LC-MS and NMR.
Protocol 2: Antibody-Drug Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Partial Reduction of Antibody (if necessary for thiol conjugation): If conjugating to native or engineered cysteines, partially reduce the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP will determine the number of available thiol groups for conjugation. Incubate for 1-2 hours at 37°C. Remove excess TCEP by buffer exchange.
-
Conjugation Reaction: Add the purified drug-linker conjugate (with the aldehyde group) to the prepared antibody solution. The reaction between the aldehyde on the linker and primary amines (e.g., lysine residues) on the antibody forms a Schiff base, which can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride. Alternatively, for thiol-reactive linkers, the maleimide group would react with the free thiols on the antibody.
-
Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or HIC-HPLC. Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target (antigen-positive) and non-target (antigen-negative) cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a non-linear regression model.
Visualizations
Caption: General structure of an Antibody-Drug Conjugate.
Caption: Workflow for ADC development and evaluation.
References
Troubleshooting & Optimization
common issues with Ald-Ph-amido-PEG3-C1-Boc conjugation reactions
Welcome to the technical support center for Ald-Ph-amido-PEG3-C1-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you might encounter. The this compound linker is primarily used for bioconjugation via a two-step process:
-
Reductive Amination: The aldehyde group (Ald-Ph) reacts with a primary amine on a target molecule (e.g., a protein or peptide) to form an imine, which is then reduced to a stable secondary amine linkage.
-
Boc Deprotection: The Boc (tert-Butyloxycarbonyl) protecting group is removed from the terminal amine, allowing for subsequent modification or interaction at that site.
Below are common problems, their potential causes, and recommended solutions for each stage of the process.
Part 1: Reductive Amination Conjugation
FAQ 1: Why is my conjugation yield low or non-existent?
Low or no product yield is one of the most common issues and can be attributed to several factors related to either the initial imine formation or the subsequent reduction step.
Troubleshooting Steps:
-
Inefficient Imine Formation: The initial reaction between the aldehyde on the PEG linker and the amine on your target molecule is a reversible equilibrium reaction that produces water.[1][2]
-
pH is Not Optimal: Imine formation is most efficient under slightly acidic conditions (typically pH 4-6).[1][3] If the pH is too low, the amine on your target molecule will be protonated and non-nucleophilic. If the pH is too high, the reaction can be slow.
-
Water in the Reaction: The presence of water can push the equilibrium back towards the starting materials.[2]
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical.
-
Incorrect Reducing Agent: For a one-pot reaction, a mild reducing agent that selectively reduces the imine in the presence of the aldehyde is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because stronger agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde.[1][4]
-
Degraded Reducing Agent: Some reducing agents, particularly NaBH(OAc)₃, are sensitive to moisture and can decompose if not stored and handled under anhydrous conditions.[1][2]
-
-
Steric Hindrance: Bulky groups near the reaction sites on either the PEG linker or the target molecule can physically block the reaction from occurring.[5]
Solutions Summary Table:
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal pH | Adjust the reaction buffer to a pH between 4 and 6.[1] A common choice is a sodium acetate or MES buffer. | Monitor pH carefully. Extreme acidity will inactivate the amine nucleophile.[1] |
| Water Reversing Reaction | Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[2][3] | Ensure sieves are properly activated before use. |
| Premature Aldehyde Reduction | Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1][6] | NaBH₃CN is highly toxic and can release cyanide gas in acidic conditions. Handle with extreme care.[1] NaBH(OAc)₃ is a safer, effective alternative.[6] |
| Degraded Reducing Agent | Use a fresh, unopened bottle of the reducing agent. Store reagents in a desiccator.[2] | If degradation is suspected, test the agent on a simple model system first. |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a PEG linker with a longer spacer arm if available. | Monitor for protein denaturation or side reactions if increasing temperature. |
FAQ 2: How can I prevent side reactions like self-polymerization or reduction of my starting aldehyde?
The primary side reaction of concern is the reduction of the benzaldehyde group on the PEG linker to benzyl alcohol by the reducing agent.[2]
Troubleshooting Steps:
-
Choice of Reducing Agent: As mentioned, a strong reducing agent like NaBH₄ will readily reduce aldehydes.[1] Using a milder, imine-selective agent is crucial. NaBH(OAc)₃ is particularly effective at reducing the iminium ion intermediate much faster than it reduces the starting aldehyde.[6]
-
Reaction Staging: The reaction can be performed in two distinct steps.
-
Allow the aldehyde and amine to stir together under optimal pH conditions to form the imine.
-
Once imine formation is confirmed (e.g., by LC-MS), add the reducing agent.[2]
-
Solutions Summary Table:
| Problem | Recommended Solution | Experimental Detail |
| Aldehyde Reduction | Use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄.[6] | These reagents are selective for the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[4] |
| Controlling the Reaction | Perform the reaction stepwise. First, form the imine for 1-2 hours, then add the reducing agent.[2] | Monitor imine formation by an appropriate analytical method before proceeding to the reduction step. |
| Aldol Condensation | Maintain a slightly acidic pH (4-5) to favor imine formation over potential aldol side reactions.[1] | This is more relevant for aldehydes with α-hydrogens, but pH control is good practice. |
Part 2: Boc Deprotection
FAQ 3: Why is my Boc deprotection incomplete?
Incomplete removal of the Boc group is a frequent challenge, leaving you with a mix of protected and deprotected material that can be difficult to separate.
Troubleshooting Steps:
-
Insufficient Acid Strength/Concentration: The Boc group is removed by acidolysis. If the acid is too weak or too dilute, the reaction will not go to completion.[7] Trifluoroacetic acid (TFA) is the most common reagent.
-
Inadequate Reaction Time/Temperature: The cleavage is a kinetic process. Short reaction times or low temperatures (e.g., 0°C) may not be sufficient for complete removal, especially with sterically hindered substrates.[5][7]
-
Steric Hindrance: The bulky nature of the Boc group, combined with the structure of the PEG linker and the conjugated molecule, can hinder the approach of the acid.[5]
Solutions Summary Table:
| Potential Cause | Recommended Solution | Key Considerations |
| Insufficient Acid | Increase the concentration of TFA. A common range is 20-50% TFA in a solvent like dichloromethane (DCM).[7][8] | Higher TFA concentrations increase the reaction rate but also the risk of side reactions with other acid-sensitive groups. |
| Short Reaction Time | Extend the reaction time from the typical 1-2 hours and monitor progress by LC-MS or TLC.[7] | Prolonged exposure to strong acid can degrade some molecules. Monitor for side product formation.[9] |
| Low Temperature | Allow the reaction to warm to room temperature after an initial period at 0°C.[7] | Most Boc deprotections proceed efficiently at room temperature.[10] |
| Alternative Acid | Consider using 4M HCl in 1,4-dioxane as an alternative to TFA/DCM.[7][11] | Dioxane is a suspected carcinogen and should be handled with appropriate safety measures.[12] |
FAQ 4: I'm observing side products after Boc deprotection. What is happening?
The primary cause of side products is the highly reactive tert-butyl cation (tBu⁺) that is generated during the cleavage of the Boc group.[13]
Troubleshooting Steps:
-
Alkylation by tert-butyl Cation: This cation is an electrophile and can react with nucleophilic sites on your conjugated molecule, such as thiols (from cysteine), thioethers (from methionine), or electron-rich aromatic rings (tryptophan, tyrosine).[5][13]
Solutions Summary Table:
| Problem | Recommended Solution | Experimental Detail |
| Side Product Formation | Add a "scavenger" to the deprotection cocktail.[13] | Triisopropylsilane (TIS): A common scavenger (2.5-5% v/v) that effectively traps the tert-butyl cation.[7] |
| Re-attachment of Boc Group | Use scavengers to prevent the cation from re-reacting with the deprotected amine.[9] | This can lead to an equilibrium that favors the protected state, resulting in incomplete deprotection. |
Part 3: Purification and General Issues
FAQ 5: I am having difficulty purifying my final PEGylated conjugate. What methods are most effective?
PEGylation adds size and hydrophilicity, but also heterogeneity, making purification challenging.[14] The goal is to separate the desired mono-PEGylated product from unreacted protein, excess PEG linker, and multi-PEGylated species.[15]
Troubleshooting Steps:
-
Choice of Chromatography: No single method works for all PEGylated proteins. A combination of techniques is often required.
-
Ion Exchange Chromatography (IEX): This is often the method of choice. The PEG chain can shield charges on the protein surface, altering its retention time compared to the unmodified protein, allowing for separation.[][17] It is particularly powerful for separating positional isomers.[17]
-
Size Exclusion Chromatography (SEC): Useful for removing unreacted, low molecular weight PEG linkers and by-products. However, it may not effectively separate mono-PEGylated from un-PEGylated protein if the PEG chain is small, and it cannot separate positional isomers.[][17]
-
Reverse Phase Chromatography (RPC): Can be used for analytical and small-scale purification, offering good resolution.[][18]
-
Hydrophobic Interaction Chromatography (HIC): Can be a good supplementary technique to IEX, but resolution can sometimes be poor as PEG itself can be hydrophobic.[][19]
-
Purification Methods Comparison Table:
| Chromatography Method | Primary Use Case | Advantages | Limitations |
| Ion Exchange (IEX) | Separating un-, mono-, and multi-PEGylated species; separating positional isomers.[17][20] | High resolving power for charge variants.[17] | PEG can shield charges, sometimes making separation difficult. |
| Size Exclusion (SEC) | Removing excess PEG linker and small molecule reagents.[] | Good for removing species with large size differences. | Poor resolution for species of similar size (e.g., native vs. mono-PEGylated protein). Cannot separate isomers.[17] |
| Reverse Phase (RPC) | Analytical assessment and small-scale purification.[] | High resolution, good for separating isomers.[] | Can denature proteins; requires organic solvents. |
| Hydrophobic Interaction (HIC) | Orthogonal separation method, often used after IEX.[19] | Separates based on hydrophobicity, complementary to IEX. | PEG can interact with the resin, leading to poor resolution.[] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination
This protocol provides a starting point for the conjugation of the this compound linker to a primary amine-containing molecule (e.g., a protein).
-
Preparation: Dissolve your amine-containing molecule in a suitable buffer (e.g., 100 mM MES or sodium acetate, pH 5.5-6.0).
-
Reagent Addition: Add the this compound linker to the protein solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.
-
Incubation (Imine Formation): Gently mix the reaction at room temperature or 4°C for 1-2 hours.
-
Reduction: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a compatible solvent. Add the reducing agent to the reaction mixture (e.g., to a final concentration of 20-50 mM).
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature or 4°C.
-
Quenching & Purification: Quench the reaction by adding a buffer that will stop the reaction (e.g., Tris buffer). Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC to remove excess reagents followed by IEX for fractionation).
Protocol 2: Boc Deprotection with Scavengers
This protocol is for the removal of the Boc protecting group from the purified PEGylated conjugate.
-
Preparation: Lyophilize or buffer-exchange the purified conjugate into an anhydrous-compatible state if necessary. Dissolve the conjugate in an anhydrous solvent like dichloromethane (DCM).[7]
-
Cooling: Cool the solution to 0°C in an ice bath.[7]
-
Reagent Addition: Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] Add the cocktail to the dissolved conjugate. A common starting ratio is 50% TFA (v/v) in the final reaction volume.[7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7] Monitor progress by LC-MS.
-
Workup:
-
Concentration: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.[7][21]
-
Precipitation: The deprotected product can often be precipitated by adding the concentrated residue to ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[5][9]
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The product can then be further purified if necessary.
-
Visualizations
Caption: Overall workflow for this compound conjugation and deprotection.
Caption: Troubleshooting decision tree for low reductive amination yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Ald-Ph-amido-PEG3-C1-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving Ald-Ph-amido-PEG3-C1-Boc, a bifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional linker that contains three key components:
-
An aldehyde group (Ald-Ph) for conjugation to molecules containing aminooxy or hydrazide functionalities.
-
A hydrophilic polyethylene glycol (PEG3) spacer to improve solubility and pharmacokinetic properties.[1]
-
A tert-butyloxycarbonyl (Boc) protected amine which can be deprotected to reveal a primary amine for further conjugation.[2][3][4]
It is frequently utilized as a linker in the construction of ADCs.[5][6][7][8]
Q2: What types of reactions can be performed with this linker?
This linker is designed for two primary, sequential reactions:
-
Bioconjugation via the aldehyde group: The benzaldehyde group can react with aminooxy- or hydrazide-modified molecules (e.g., proteins, peptides, cytotoxic drugs) to form stable oxime or hydrazone linkages, respectively.[3][9][10]
-
Deprotection of the Boc group: The Boc-protected amine can be deprotected under acidic conditions to yield a free primary amine, which can then be coupled to other molecules, such as those containing carboxylic acids or activated esters.[11][12]
Q3: What are the most common issues encountered when working with this linker?
Common challenges include:
-
Low yield in conjugation reactions.[13]
-
Aggregation of the PEGylated conjugate.[16]
-
Difficulties in purifying the final product.[][18]
Troubleshooting Guides
Aldehyde-Mediated Bioconjugation (Oxime/Hydrazone Formation)
Problem: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Adjust the reaction buffer pH. For oxime formation, a pH of 4-5 is often optimal, though reactions can be performed at neutral pH, sometimes with a catalyst.[10][19] For hydrazone formation, a pH range of 5 to 7 is typical.[3] | The rate of imine formation is pH-dependent. Acidic conditions catalyze the dehydration step, but excessive acidity can protonate the nucleophile, rendering it unreactive.[20] |
| Inefficient Reaction Kinetics | Consider adding a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to the reaction mixture at a concentration of 10-100 mM.[9][10][21] | Aniline and its derivatives can significantly accelerate the rate of oxime and hydrazone formation at neutral pH.[9] |
| Steric Hindrance | If conjugating to a large biomolecule, consider increasing the reaction time or temperature (e.g., 37°C). Ensure adequate mixing. | The accessibility of the reactive sites on folded biomolecules can be limited, requiring more forcing conditions to achieve complete reaction.[13] |
| Reagent Stoichiometry | Optimize the molar ratio of the linker to your target molecule. An excess of the linker (e.g., 5-10 equivalents) may be necessary to drive the reaction to completion.[19] | Le Chatelier's principle dictates that increasing the concentration of one reactant can shift the equilibrium towards the product. |
| Presence of Interfering Substances | Ensure the reaction buffer is free of primary amines (e.g., Tris) or other carbonyl-containing compounds that can compete with the desired reaction.[22] | These substances can react with either the aldehyde on the linker or the aminooxy/hydrazide group on the target molecule, reducing the yield of the desired conjugate. |
Boc Deprotection
Problem: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20% TFA, which can be increased to 50% if deprotection is slow.[11] Alternatively, use a stronger acid system like 4M HCl in dioxane. | The Boc group is cleaved via acidolysis. A higher acid concentration increases the rate of this reaction.[12] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and monitor progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[11] | Deprotection is a kinetic process that may require more time for sterically hindered substrates. |
| Poor Solubility | Ensure the Boc-protected PEG linker is fully dissolved in the reaction solvent (e.g., DCM). | Incomplete dissolution will lead to an incomplete reaction. |
Problem: Formation of Side Products During Deprotection
| Potential Cause | Troubleshooting Step | Rationale |
| Alkylation of Nucleophilic Groups | Add a scavenger, such as triisopropylsilane (TIS) or thiophenol, to the reaction mixture.[11][14][15] | The deprotection reaction generates a reactive tert-butyl cation, which can alkylate electron-rich functional groups on your molecule. Scavengers trap this cation, preventing side reactions.[14] |
| Degradation of Acid-Sensitive Groups | If your molecule contains other acid-labile protecting groups or functionalities, consider using milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time, lower temperature).[23][24] | Minimizing exposure to strong acid can preserve other sensitive parts of the molecule. |
Purification of the PEGylated Conjugate
Problem: Difficulty in Separating the Product from Starting Materials or Byproducts
| Purification Method | Troubleshooting Tip |
| Size Exclusion Chromatography (SEC) | Optimize the column length and pore size to achieve better resolution between the desired conjugate and unreacted starting materials.[][18] |
| Ion Exchange Chromatography (IEX) | This is often the method of choice. Cation exchange chromatography can be particularly effective for separating PEGylated proteins.[18][25][26] |
| Reversed-Phase HPLC (RP-HPLC) | Use a C4 or C18 column with a water/acetonitrile gradient containing a small amount of TFA. This method can be used for both analytical monitoring and preparative purification.[][27] |
Problem: Product Aggregation
| Potential Cause | Troubleshooting Step |
| High Protein/Conjugate Concentration | Perform the conjugation and purification steps at a lower concentration.[16] |
| Suboptimal Buffer Conditions | Screen different buffer conditions (pH, ionic strength) for optimal stability. Consider adding stabilizing excipients like glycerol or arginine.[16] |
| Hydrophobic Interactions | The hydrophobicity of the linker or the conjugated payload can sometimes lead to aggregation. The inclusion of the hydrophilic PEG spacer in this compound helps to mitigate this. |
Experimental Protocols
Protocol 1: General Procedure for Aldehyde-Aminooxy (Oxime) Ligation
-
Reagent Preparation:
-
Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Prepare a solution of the aminooxy-functionalized molecule in an aqueous buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
(Optional) Prepare a stock solution of aniline catalyst (e.g., 1 M in DMSO).
-
-
Conjugation Reaction:
-
To the solution of the aminooxy-functionalized molecule, add the this compound stock solution to achieve the desired final molar ratio (e.g., 1:5 to 1:10 protein to linker).
-
(Optional) Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the conjugate using an appropriate chromatographic technique (e.g., SEC or IEX) to remove excess linker and other reagents.
-
Protocol 2: General Procedure for Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
(Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound
| Reaction | Parameter | Typical Range | Notes |
| Oxime Ligation | pH | 4.0 - 7.5 | Aniline catalysis is more effective at neutral pH.[9] |
| Temperature | Room Temperature - 37°C | Higher temperatures can increase reaction rates. | |
| Linker:Substrate Ratio | 5:1 to 20:1 | Optimization is required for each specific substrate. | |
| Reaction Time | 2 - 24 hours | Dependent on substrate, concentration, and temperature. | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM or 4M HCl in dioxane | TFA/DCM is a very common and effective system.[11][12] |
| Temperature | 0°C to Room Temperature | Starting at 0°C can help control exothermic reactions. | |
| Scavenger | Triisopropylsilane (TIS) | Recommended to prevent side reactions.[11][14] | |
| Reaction Time | 1 - 3 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Caption: Experimental workflow for the two-stage reaction of this compound.
Caption: Generalized signaling pathway for the mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. m-PEG4-hydrazide, 1449390-68-4 | BroadPharm [broadpharm.com]
- 3. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. Ald-Ph-amido-C2-PEG3-NH-Boc [myskinrecipes.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ADC Linker | CAS 1007215-94-2 | 美国InvivoChem [invivochem.cn]
- 8. This compound | ADC Linker | MCE [medchemexpress.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. BOC deprotection [ko.bzchemicals.com]
- 16. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. glenresearch.com [glenresearch.com]
- 20. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 26. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 27. chromatographyonline.com [chromatographyonline.com]
side reactions of the benzaldehyde group in Ald-Ph-amido-PEG3-C1-Boc
Technical Support Center: Ald-Ph-amido-PEG3-C1-Boc
This guide provides troubleshooting assistance and frequently asked questions regarding the use of this compound in experimental settings. It focuses on the potential side reactions involving the terminal benzaldehyde group, offering solutions to common challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the benzaldehyde group in this molecule?
A1: The benzaldehyde group in this compound is susceptible to two primary side reactions:
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid (benzoic acid derivative), especially upon exposure to air (autoxidation).[1][2] This converts the reactive aldehyde into a non-reactive carboxyl group for typical amine conjugations.
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the benzaldehyde can undergo disproportionation.[3][4] This reaction results in one molecule being reduced to an alcohol (benzyl alcohol derivative) and the other being oxidized to a carboxylic acid (benzoic acid derivative).[5][6] This is a significant concern for aldehydes like benzaldehyde that lack an alpha-hydrogen.[3][5]
Q2: My bioconjugation reaction with a primary amine (e.g., lysine) is showing low yield. What could be the cause?
A2: Low yields in bioconjugation reactions involving this reagent can stem from several factors related to the aldehyde group:
-
Reagent Degradation: The aldehyde may have been partially or fully oxidized to the corresponding carboxylic acid during storage, rendering it unreactive towards amines for imine formation.
-
Imine Reversibility: The initial reaction between the aldehyde and an amine forms a Schiff base (imine), which is a reversible process in aqueous solutions.[7] If the subsequent reduction step (reductive amination) is not efficient, the equilibrium may favor the starting materials, leading to low yields of the final stable conjugate.
-
Steric Hindrance: The bulky nature of the PEG linker and the Boc protecting group, along with the substrate's structure, might sterically hinder the approach of the amine to the aldehyde, slowing down the reaction rate.
-
Competing Side Reactions: If the reaction conditions are basic, the Cannizzaro reaction could be consuming the starting material.
Q3: How should I store this compound to maintain the integrity of the benzaldehyde group?
A3: To prevent degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It is crucial to minimize its exposure to air and light to prevent autoxidation and other potential degradation pathways. Ensure the container is sealed tightly.
Q4: Can the Cannizzaro reaction occur under typical bioconjugation conditions?
A4: Typical bioconjugation reactions are performed at a pH range of 6.5-8.5. The Cannizzaro reaction requires a strong base (like NaOH or KOH) and is generally not significant under these milder pH conditions.[3][4] However, if localized high pH environments are created or if inappropriate buffers are used, this side reaction can become a problem. It is a disproportionation reaction where two aldehyde molecules produce one alcohol and one carboxylic acid.[4]
Troubleshooting Guide
This section addresses specific experimental issues with potential causes and recommended solutions.
Problem 1: Mass spectrometry analysis of my starting material or reaction mixture shows an unexpected peak corresponding to [M+16].
-
Potential Cause: This peak is highly characteristic of the oxidation of the benzaldehyde group (-CHO) to a carboxylic acid group (-COOH). Benzaldehyde readily undergoes autoxidation when exposed to air.[1][2]
-
Solution:
-
Verify Reagent Quality: Before use, verify the purity of the this compound reagent using LC-MS or ¹H NMR to ensure the aldehyde is still present and has not been oxidized.
-
Use Fresh Reagent: If significant oxidation is detected, use a fresh, unopened vial of the reagent for your experiment.
-
Inert Reaction Conditions: Perform your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation during the experiment. Using de-gassed solvents and buffers is also recommended.
-
Problem 2: After a reaction under basic conditions, I observe two major byproducts: one with a mass corresponding to the starting aldehyde reduced to an alcohol ([M+2]) and another corresponding to the oxidized carboxylic acid ([M+16]).
-
Potential Cause: These are the characteristic products of the Cannizzaro reaction.[4][8][9] This reaction occurs when an aldehyde without alpha-hydrogens, such as benzaldehyde, is treated with a strong base.[3][5]
-
Solution:
-
Adjust pH: Avoid strongly basic conditions. Buffer your reaction to a pH below 9. Most bioconjugation reactions, like reductive amination, can be performed efficiently at a neutral or slightly acidic pH (6.0-7.5).
-
Buffer Selection: Use a non-nucleophilic buffer system that does not promote base-catalyzed side reactions. Phosphate or HEPES buffers are common choices.
-
Problem 3: My reaction with an N-terminal cysteine-containing peptide is slow, and the resulting conjugate appears unstable.
-
Potential Cause: The reaction of an aldehyde with an N-terminal cysteine forms a thiazolidine linkage.[10][11] This reaction is often slower compared to other thiol-specific reactions like maleimide chemistry.[10] Furthermore, the thiazolidine linkage can be reversible, especially at certain pH values, which may explain the observed instability.
-
Solution:
-
Optimize Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor the progress by LC-MS.
-
pH Optimization: The optimal pH for thiazolidine formation is typically slightly acidic (pH 6.0-6.5). Test a range of pH values to find the best balance between reaction rate and conjugate stability for your specific system.
-
Alternative Chemistries: If speed and stability are critical, consider using alternative, more rapid and stable thiol-conjugation chemistries, such as those involving maleimides or other activated reagents.[10]
-
Data Summary
The following table summarizes the conditions that favor the desired bioconjugation reaction versus those that promote common side reactions.
| Feature | Desired Reaction (Reductive Amination) | Side Reaction: Oxidation | Side Reaction: Cannizzaro |
| pH | Neutral to slightly acidic (pH 6.0 - 7.5) | Not strongly pH-dependent but can occur under various conditions | Strongly basic (pH > 10)[3] |
| Atmosphere | Inert atmosphere recommended | Air (Oxygen)[1] | Inert atmosphere does not prevent it |
| Key Reagents | Primary amine, reducing agent (e.g., NaBH₃CN)[7] | Oxidizing agents, atmospheric O₂ | Strong base (e.g., NaOH, KOH)[4] |
| Primary Product(s) | Stable secondary amine linkage | Carboxylic acid derivative | Alcohol + Carboxylic acid derivatives[5] |
| Prevention | Use of fresh reagent, efficient reduction step | Store and react under inert gas, use antioxidants | Avoid strong bases, maintain pH < 9 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Reagent Preparation: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to prepare a concentrated stock solution. Dissolve the amine-containing biomolecule (e.g., peptide or protein) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Initial Reaction: Add 5-10 molar equivalents of the this compound stock solution to the biomolecule solution. Allow the mixture to react for 1-2 hours at room temperature with gentle stirring to form the intermediate Schiff base.
-
Reduction: Prepare a fresh stock solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in the reaction buffer. Add 20-50 molar equivalents of the reducing agent to the reaction mixture.
-
Incubation: Let the reaction proceed for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess reagents and byproducts.
Protocol 2: Quality Control Check for Aldehyde Integrity
A simple qualitative test can be performed using 2,4-dinitrophenylhydrazine (Brady's reagent), which reacts with aldehydes to form a colored precipitate.
-
Prepare Brady's Reagent: Dissolve 2,4-dinitrophenylhydrazine in a solution of sulfuric acid and ethanol.
-
Test: Add a few drops of a solution of your this compound in a suitable solvent (e.g., ethanol) to the Brady's reagent.
-
Observation: The formation of a yellow, orange, or red precipitate indicates the presence of the aldehyde group.[12] The absence of a precipitate or a very faint color suggests significant degradation. For quantitative analysis, ¹H NMR spectroscopy is recommended to observe the characteristic aldehyde proton signal (around 9-10 ppm).
Visual Guides
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
- 9. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
improving the stability of Ald-Ph-amido-PEG3-C1-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ald-Ph-amido-PEG3-C1-Boc conjugates during their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and conjugates derived from it.
Q1: What are the primary points of instability in the this compound linker?
A1: The this compound linker possesses three main functional groups that can be susceptible to degradation under certain experimental conditions:
-
Aldehyde Group: The terminal aldehyde is a reactive functional group necessary for conjugation. However, it can be prone to oxidation to a carboxylic acid, which will render it unreactive for its intended conjugation chemistry. It can also undergo reactions with nucleophiles present in buffer solutions.
-
Amide Bond: The amide linkage within the linker backbone is generally stable. However, it can undergo hydrolysis, particularly under strongly acidic or basic conditions, leading to the cleavage of the linker.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine. It is designed to be stable under neutral and basic conditions but is labile to acidic conditions. Premature deprotection can lead to unwanted side reactions.
Q2: What are the ideal storage conditions for the this compound linker?
A2: To ensure the long-term stability and reactivity of the this compound linker, it is crucial to store it under appropriate conditions.
| Parameter | Recommendation | Rationale |
| Form | Solid | Minimizes solvent-mediated degradation pathways. |
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects the aldehyde group from oxidation. |
| Moisture | Desiccated environment | Prevents hydrolysis of the amide bond and reaction with the aldehyde. |
For short-term storage of solutions, use anhydrous, amine-free solvents such as DMF or DMSO, store at -20°C, and minimize freeze-thaw cycles.
Q3: I am observing low conjugation efficiency. What could be the cause related to linker stability?
A3: Low conjugation efficiency can stem from the degradation of the aldehyde group. If the linker has been improperly stored or handled, the aldehyde may have been oxidized to a carboxylic acid. To troubleshoot this:
-
Verify Linker Integrity: Before conjugation, it is advisable to check the purity of the linker using techniques like HPLC or NMR to ensure the aldehyde group is intact.
-
Optimize Reaction Buffer: Avoid buffers containing primary amines (e.g., Tris) as they can react with the aldehyde. Use buffers such as HEPES or phosphate buffer at a slightly acidic to neutral pH (6.0-7.4) for the conjugation reaction.
-
Freshly Prepared Solutions: Use freshly prepared solutions of the linker for conjugation to minimize the risk of degradation in solution.
Q4: My final conjugate appears to be degrading over time. Which linkage is most likely breaking?
A4: The stability of the final conjugate will depend on the nature of the bond formed with the aldehyde and the stability of the amide bond within the linker.
-
Hydrolysis of the Conjugation Linkage: If the conjugation was performed to form a hydrazone or oxime bond, these can be susceptible to hydrolysis, especially at acidic pH.
-
Hydrolysis of the Amide Bond: While generally stable, the amide bond in the PEG linker can hydrolyze under prolonged exposure to non-physiological pH or elevated temperatures.
Monitoring the stability of your conjugate using techniques like size-exclusion chromatography (SEC-HPLC) or reversed-phase HPLC (RP-HPLC) can help identify the degradation products and pinpoint the labile bond.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues.
Troubleshooting Guide 1: Premature Cleavage of the Boc Protecting Group
| Symptom | Potential Cause | Recommended Action |
| Appearance of unexpected side products in reactions. | Exposure to acidic conditions during workup or purification. | - Maintain neutral or slightly basic pH during all steps.- Use purification methods that avoid acidic mobile phases if possible. |
| Loss of the Boc group confirmed by mass spectrometry. | Storage of the linker in an acidic environment. | - Ensure storage solutions are free of acidic contaminants.- Store the solid linker under recommended conditions. |
Troubleshooting Guide 2: Degradation of the Aldehyde Functional Group
| Symptom | Potential Cause | Recommended Action |
| Low or no conjugation to the target molecule. | Oxidation of the aldehyde to a carboxylic acid. | - Store the linker under an inert atmosphere.- Use de-gassed solvents and buffers for reactions.- Consider adding an antioxidant like BHT to storage solutions (check for compatibility with your application). |
| Inconsistent conjugation results between batches. | Reaction of the aldehyde with buffer components. | - Avoid nucleophilic buffers (e.g., Tris, glycine).- Use non-reactive buffers such as MES, HEPES, or phosphate. |
Troubleshooting Guide 3: Hydrolysis of the Amide Bond
| Symptom | Potential Cause | Recommended Action |
| Cleavage of the conjugate into smaller fragments observed by SEC-HPLC. | Exposure to harsh pH conditions (either acidic or basic). | - Maintain physiological pH (7.0-7.4) for storage and handling of the conjugate.- Avoid prolonged incubation at extreme pH values. |
| Gradual loss of conjugate integrity over time in storage. | Elevated storage temperature. | - Store the final conjugate at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term).- Perform real-time and accelerated stability studies to determine the optimal storage conditions. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound and its conjugates.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method can be used to assess the purity of the linker and to monitor its degradation over time.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the linker in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound Conjugates
Forced degradation studies are essential to understand the potential degradation pathways of your conjugate.
-
Prepare Conjugate Solutions: Prepare solutions of your conjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS pH 7.4).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 70°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Neutralize and Analyze: Before analysis, neutralize the acid and base-stressed samples.
-
Analysis: Analyze all samples, including a non-stressed control, using a suitable stability-indicating method, such as SEC-HPLC (to detect fragmentation or aggregation) and RP-HPLC (to separate degradation products). Mass spectrometry can be used to identify the degradation products.
Section 4: Visualizations
Potential Degradation Pathways
Caption: Key degradation pathways for the this compound linker.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: A logical workflow to troubleshoot low conjugation efficiency issues.
Technical Support Center: Purifying Ald-Ph-amido-PEG3-C1-Boc Derivatives
Welcome to the technical support center for the purification of Ald-Ph-amido-PEG3-C1-Boc derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this specific ADC linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the hybrid nature of the molecule. Its PEG component imparts high polarity and hydrophilicity, which can lead to poor retention on reversed-phase chromatography columns and streaking on normal-phase silica gel. The Boc-protected amine can be sensitive to acidic conditions, and the aromatic aldehyde is susceptible to oxidation.
Q2: Which chromatographic method is best suited for this molecule?
A2: Both normal-phase and reversed-phase chromatography can be effective, but each requires specific optimization.[1] For normal-phase, modifiers are often necessary to prevent peak tailing. For reversed-phase, selecting a column with appropriate hydrophobicity and using a suitable ion-pairing agent or buffer can improve retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for such polar compounds.[2][3]
Q3: My compound is not UV active. How can I detect it during HPLC purification?
A3: While the phenyl group provides some UV absorbance, for quantitative analysis and detection of impurities lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[4][5] These detectors are not dependent on the optical properties of the analyte and are compatible with the gradient elution often required for PEGylated molecules.[5]
Q4: What are common impurities I should look out for?
A4: Common impurities may include starting materials, reagents from the synthesis (e.g., Boc anhydride), and byproducts such as the corresponding carboxylic acid (from oxidation of the aldehyde) or the de-Boc'd amine. Incomplete PEGylation or reactions on the phenyl ring can also lead to related impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
| Possible Cause | Suggested Solution(s) |
| Acid-Base Interaction with Silica | The basic nature of the amide and potential residual free amine can interact with acidic silanol groups on the silica surface. |
| Solution 1: Add a competing amine to the mobile phase, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide.[3][6] | |
| Solution 2: Use an alternative stationary phase like alumina or amine-functionalized silica, which is less acidic.[3][7] | |
| High Polarity of the Compound | The PEG chain makes the molecule very polar, leading to strong interactions with the stationary phase. |
| Solution: Employ a more polar solvent system, such as a gradient of methanol in dichloromethane.[] Ensure the compound is fully dissolved before loading. |
Issue 2: Poor Retention in Reversed-Phase HPLC (Elutes in Solvent Front)
| Possible Cause | Suggested Solution(s) |
| High Hydrophilicity | The compound is too polar for sufficient partitioning into the nonpolar C18 stationary phase. |
| Solution 1: Use a column with a more hydrophilic stationary phase (e.g., C4, Phenyl, or an embedded polar group). | |
| Solution 2: Adjust the mobile phase. The use of an aqueous buffer can help, and for ionizable impurities, adjusting the pH can alter retention.[6] | |
| Solution 3: Consider using HILIC, which is specifically designed for highly polar compounds.[2] |
Issue 3: Presence of Impurities Post-Purification
| Possible Cause | Suggested Solution(s) |
| Co-elution of Impurities | The impurity has a similar polarity or hydrophobicity to the desired product. |
| Solution 1: Optimize the chromatographic gradient. A shallower gradient can improve resolution between closely eluting peaks. | |
| Solution 2: Switch the chromatography mode. If you are using normal-phase, try reversed-phase, or vice-versa. The different separation mechanism may resolve the impurity. | |
| On-Column Degradation | The compound may be degrading on the stationary phase. |
| Solution: For normal-phase, deactivate the silica with a base like triethylamine.[6] For reversed-phase, ensure the mobile phase pH is compatible with the stability of the Boc and aldehyde groups. |
Experimental Protocols
Preparative Reversed-Phase HPLC
This protocol is a general guideline for the purification of this compound derivatives.
-
System Preparation:
-
Column: C18, 5 µm, 150 x 20 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detector: UV at 254 nm and ELSD (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM)[5]
-
Flow Rate: 15 mL/min
-
Equilibrate the column with 5% Mobile Phase B until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Elution:
-
Inject the sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Hold at 65% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Fraction Analysis:
-
Collect fractions based on the detector signals.
-
Analyze the purity of each fraction by analytical HPLC-ELSD/MS.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product.
-
Quantitative Data Summary
The following table presents hypothetical data from two different purification batches for comparison.
| Parameter | Batch A | Batch B |
| Purification Method | Normal-Phase Flash Chromatography | Preparative RP-HPLC |
| Crude Purity | 85% | 85% |
| Post-Purification Purity (by HPLC-ELSD) | 96.5% | 98.2% |
| Overall Yield | 75% | 68% |
| Major Impurity Removed | Unreacted Starting Amine | Di-PEGylated byproduct |
Visualizations
Caption: General purification and analysis workflow.
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Preventing Protein Aggregation with Ald-Ph-amido-PEG3-C1-Boc
Welcome to the technical support center for troubleshooting protein aggregation during conjugation with Ald-Ph-amido-PEG3-C1-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with my protein?
A1: this compound is a heterobifunctional crosslinker containing a polyethylene glycol (PEG) spacer. The "Ald-Ph" group refers to a benzaldehyde moiety, which reacts with primary amines (e.g., the N-terminus or the side chain of lysine residues) on your protein via reductive amination.[1] The "Boc" group is a tert-butyloxycarbonyl protecting group on a terminal amine, which can be deprotected for further conjugation steps if needed. The PEG3 spacer enhances the solubility and stability of the resulting conjugate.[2][3][4][5]
Q2: What are the primary causes of protein aggregation when using this linker?
A2: Protein aggregation during and after conjugation can be attributed to several factors:
-
Conformational Changes: The covalent modification of amine residues can alter the protein's three-dimensional structure, potentially exposing hydrophobic regions that lead to self-association.
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein.[6]
-
High Protein or Reagent Concentration: Increased concentrations can promote intermolecular interactions and aggregation.
-
Hydrophobicity of the Linker: While the PEG component is hydrophilic, the overall hydrophobicity of the protein surface can change upon conjugation.
-
Inefficient Reaction: Incomplete reaction can lead to a heterogeneous mixture of protein species, some of which may be prone to aggregation.
Q3: How does the PEG component of the linker help in preventing aggregation?
A3: The polyethylene glycol (PEG) chain is a hydrophilic polymer that can help prevent protein aggregation in several ways:
-
Steric Hindrance: The PEG chain creates a "shield" around the protein, which can sterically hinder intermolecular interactions that lead to aggregation.[7]
-
Increased Hydrophilicity: PEGylation increases the overall hydrophilicity of the protein conjugate, which can improve its solubility in aqueous solutions.[7]
-
Improved Stability: The flexible PEG chain can help maintain the protein's conformational stability.
Troubleshooting Guide: Aggregation During and After Conjugation
This guide provides a systematic approach to resolving aggregation issues.
| Observation | Potential Cause | Recommended Action |
| Visible precipitation or turbidity during the reaction. | 1. Suboptimal pH: The pH is outside the optimal range for both protein stability and the reductive amination reaction (typically pH 6.0-7.5).[6][8] 2. High Protein/Reagent Concentration: Concentrations are too high, leading to rapid aggregation. 3. Inefficient Mixing: Localized high concentrations of the linker upon addition. | 1. Optimize pH: Perform a pH scouting study to find the optimal balance between reaction efficiency and protein stability. 2. Reduce Concentrations: Lower the protein and/or linker concentration. 3. Controlled Addition: Add the dissolved linker to the protein solution slowly and with gentle, continuous mixing. |
| Increased aggregation observed after purification (e.g., by SEC). | 1. Purification-Induced Stress: The chromatography conditions (e.g., buffer, column matrix) are causing the conjugate to aggregate. 2. Instability of the Conjugate: The final conjugate is inherently less stable than the native protein in the purification buffer. | 1. Optimize Purification Buffer: Add stabilizing excipients (see table below) to the purification buffer. 2. Change Purification Method: Consider alternative purification methods like tangential flow filtration (TFF) with an appropriate buffer. |
| Low yield of monomeric conjugate and high molecular weight species in SEC. | 1. Over-conjugation: Too many PEG linkers are attached to the protein, leading to increased hydrophobicity or conformational changes. 2. Intermolecular Crosslinking: Although less common with this specific linker, side reactions could lead to crosslinking. | 1. Optimize Molar Ratio: Reduce the molar excess of the this compound linker in the reaction. 2. Characterize Conjugate: Use techniques like mass spectrometry to determine the degree of labeling. |
| Gradual aggregation during storage. | 1. Suboptimal Storage Buffer: The buffer composition is not suitable for long-term stability of the conjugate. 2. Freeze-Thaw Stress: Repeated freeze-thaw cycles are destabilizing the conjugate. | 1. Formulation Development: Screen different buffer conditions and excipients for long-term stability. 2. Optimize Storage: Aliquot the conjugate to minimize freeze-thaw cycles and store at an appropriate temperature (e.g., -80°C). Consider adding cryoprotectants like glycerol. |
Data Presentation: Effect of Excipients on Protein Stability
While the optimal excipient concentrations should be determined empirically for your specific protein conjugate, the following table provides a general guideline based on commonly used stabilizers for therapeutic proteins.[3][4][9][10][11][12][13][14][15]
| Excipient | Typical Concentration Range | Mechanism of Action | Potential Considerations |
| L-Arginine | 50 - 250 mM | Suppresses protein-protein interactions and aggregation.[1][4][9][10] | Can be a protein denaturant at high concentrations for some proteins.[9] |
| Sucrose | 5 - 10% (w/v) | Preferential exclusion, stabilizes the native protein structure. | Can increase viscosity at higher concentrations. |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and stabilizer. | May affect some analytical techniques. |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation.[15] | Can undergo auto-oxidation, which may damage the protein. |
| Sodium Chloride | 50 - 150 mM | Modulates electrostatic interactions. | High salt concentrations can sometimes promote aggregation. |
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with this compound
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM MES or HEPES) at a pH between 6.0 and 7.5.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-100 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution while gently stirring.
-
Add a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to a final concentration of 20-50 mM.[5]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM.
-
-
Purification:
-
Remove excess linker and reducing agent, and purify the conjugate using size exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable storage buffer.
-
Protocol 2: Characterization of Protein Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the protein conjugate solution through a 0.22 µm syringe filter to remove any large, extraneous particles.[16]
-
Ensure the sample is at thermal equilibrium with the instrument before measurement.
-
-
Instrument Setup:
-
Use a clean, scratch-free cuvette.
-
Set the measurement parameters, including temperature, viscosity, and refractive index of the solvent.
-
-
Data Acquisition:
-
Acquire at least 10-15 measurements for each sample to ensure reproducibility.
-
Analyze the intensity distribution and volume distribution to identify the presence of aggregates. A higher polydispersity index (PDI) generally indicates a more heterogeneous sample with potential aggregates.[17]
-
Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase Preparation:
-
Equilibrate a suitable SEC column (e.g., with a fractionation range appropriate for your protein and potential aggregates) with a filtered and degassed mobile phase.
-
The mobile phase should be optimized to minimize non-specific interactions with the column matrix.
-
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter.
-
Ensure the sample concentration is within the linear range of the detector.
-
-
Chromatographic Run:
-
Inject the sample and run the chromatography under isocratic conditions.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregation.
-
Protocol 4: Visualization of Aggregates by Transmission Electron Microscopy (TEM)
-
Grid Preparation:
-
Place a 3-5 µL drop of the protein conjugate solution onto a carbon-coated copper grid for 1-2 minutes.
-
-
Negative Staining:
-
Wick away the excess sample with filter paper.
-
Immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) for 1-2 minutes.[18]
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology and size of any aggregates present.
-
Visualizations
Caption: Experimental workflow for protein conjugation and aggregate analysis.
Caption: Simplified pathway of protein aggregation during conjugation.
Caption: Decision tree for troubleshooting protein aggregation.
References
- 1. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal Techniques to Study the Effect of pH, Sucrose, and Arginine Salts on Monoclonal Antibody Physical Stability and Aggregation During Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transmission electron microscopy assay [assay-protocol.com]
Technical Support Center: Optimizing Boc Deprotection of Ald-Ph-amido-PEG3-C1-Boc
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of Ald-Ph-amido-PEG3-C1-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
Standard conditions for Boc deprotection involve treating the protected compound with an acid, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[1][2] A common starting point is a solution of 20-50% TFA in DCM, with the reaction typically proceeding at room temperature for 1-2 hours.[1][2][3]
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or more quantitatively by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of the starting material and the appearance of the deprotected product.[1] For HPLC and LC-MS analysis, a small aliquot of the reaction mixture can be withdrawn, quenched, and then injected into the system to determine the relative peak areas of the starting material and the product.[1][4]
Q3: Are there any potential side reactions to be aware of with this compound?
Yes, the presence of the aldehyde group and the phenyl-amido moiety requires careful consideration. While the amide bond is generally stable to acidic conditions used for Boc deprotection, the aldehyde group could potentially undergo side reactions, although this is less common under standard anhydrous acidic conditions. A more significant concern is the potential for the reactive tert-butyl cation, formed during the deprotection, to alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[5] The use of scavengers can help mitigate this.[1]
Q4: What are some milder alternatives to TFA for Boc deprotection if my compound is sensitive?
For substrates that are sensitive to strong acids like TFA, several milder deprotection methods can be employed. These include using 4M HCl in 1,4-dioxane, which is another common and effective reagent.[1][6][7] Other alternatives include Lewis acids like zinc bromide or TMSI, and even thermal deprotection under specific conditions.[1][2] A system of oxalyl chloride in methanol has also been reported as a very mild method that is tolerant of acid-labile esters.[2][8][9]
Troubleshooting Guide
The following table outlines common issues encountered during the Boc deprotection of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or low temperature.- Steric hindrance from the PEG chain.- Poor solubility of the starting material. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1]- Extend the reaction time and monitor closely by TLC or LC-MS.[1]- Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]- Ensure complete dissolution of the starting material; consider alternative solvents if necessary.[1] |
| Formation of Side Products | - Alkylation of the phenyl group by the tert-butyl cation.- Degradation of other functional groups due to harsh acidic conditions. | - Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[1]- Use milder deprotection conditions, such as lower TFA concentration, lower temperature, or an alternative deprotection reagent (e.g., 4M HCl in dioxane, oxalyl chloride/methanol).[1][2][8] |
| Difficult Product Isolation/Purification | - The deprotected product may be an oil or difficult to precipitate.- Residual TFA can make the product hygroscopic and difficult to handle. | - After removing the bulk of the solvent and TFA by rotary evaporation, perform co-evaporation with a solvent like toluene (3x) to remove residual TFA.[1]- If the product is the TFA salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.[1]- For neutralization, dissolve the residue in an organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution, followed by drying and concentration.[1] |
| Low Yield | - Incomplete reaction.- Product loss during workup and purification.- Decomposition of the starting material or product. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.[1]- Optimize the workup procedure to minimize losses; for example, by careful extraction and handling.- Employ milder reaction conditions to prevent degradation.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Preparation : Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[1]
-
Cooling : Cool the solution to 0 °C in an ice bath.[1]
-
Acid Addition : Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If scavengers are needed, add triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1]
-
Workup :
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified.
-
-
Neutralization (Optional) :
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.[1]
-
Protocol 2: Alternative Boc Deprotection using HCl in 1,4-Dioxane
-
Preparation : Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[2]
-
Reaction : Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 2 hours or more).[2]
-
Workup : Evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.[2] This can then be used directly or neutralized as described in Protocol 1.
Visualizations
Chemical Transformation
Caption: Boc deprotection of this compound.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 4. microsaic.com [microsaic.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in Ald-Ph-amido-PEG3-C1-Boc reactions
Welcome to the technical support center for Ald-Ph-amido-PEG3-C1-Boc, a versatile ADC linker. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs). It features two key reactive functionalities:
-
An aldehyde group (Ald-Ph) on a phenyl ring, which can react with amine-containing molecules (e.g., proteins, peptides) via reductive amination to form a stable secondary amine bond.
-
A Boc-protected amine (C1-Boc), which can be deprotected under acidic conditions to reveal a primary amine. This primary amine can then be used for subsequent conjugation to another molecule.
The PEG3 (polyethylene glycol) spacer provides increased hydrophilicity and can help to mitigate steric hindrance between the conjugated molecules.
Q2: What is steric hindrance and how does it affect reactions with this linker?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule impede a chemical reaction. In the context of this compound reactions, steric hindrance can arise from:
-
The linker itself: The bulky phenyl and Boc groups can physically block the approach of reactants to the aldehyde or the protected amine.
-
The substrate: Large biomolecules, such as antibodies or other proteins, can have complex three-dimensional structures that limit access to their reactive amine groups.
-
The payload: The molecule being conjugated to the linker may also be sterically demanding.
Steric hindrance can lead to slower reaction rates, incomplete reactions, and lower yields.
Q3: How does the PEG linker length influence steric hindrance?
The length of the PEG linker plays a crucial role in managing steric hindrance. A longer PEG chain can act as a spacer, increasing the distance between the two conjugated molecules and thereby reducing steric clashes. However, an excessively long PEG chain can sometimes fold back on itself, creating its own steric hindrance. The PEG3 length in this linker is a moderate choice to balance these effects.
Q4: What are the main challenges when working with this compound?
The primary challenges include:
-
Low reaction yields due to steric hindrance from either the linker, the substrate, or both.
-
Incomplete Boc deprotection , which can be hampered by the steric bulk of the surrounding molecule.
-
Side reactions , such as the self-polymerization of the linker or aggregation of the protein substrate.
-
Purification of the final conjugate from unreacted starting materials and byproducts.
Troubleshooting Guides
Guide 1: Reductive Amination Reaction
Issue: Low or no yield of the conjugated product.
This is a common issue, often stemming from steric hindrance or suboptimal reaction conditions. The following Q&A will guide you through potential solutions.
Q: My reductive amination reaction with a primary amine is giving a low yield. What should I check first?
A: Start by verifying the quality and concentration of your reagents. If the reagents are sound, the issue likely lies in the reaction conditions. Steric hindrance can significantly slow down the reaction, so optimizing conditions is crucial.
Q: How can I optimize the reaction conditions to overcome steric hindrance?
A: You can systematically adjust the temperature, reaction time, solvent, and choice of reducing agent.
-
Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious as higher temperatures can lead to degradation of sensitive biomolecules.
-
Reaction Time: Sterically hindered reactions often require longer incubation times. Monitor the reaction progress over time using an appropriate analytical method (e.g., LC-MS) to determine the optimal duration.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred for SN2-type reactions as they can help to solvate the reactants and facilitate the reaction. For biomolecules, aqueous buffer systems are common, and the pH should be optimized (typically between 6 and 8 for reductive amination).
-
Reducing Agent: The choice and concentration of the reducing agent are important. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are milder than sodium borohydride (NaBH₄) and less likely to reduce the aldehyde before it can form an imine with the amine.
Illustrative Data: Effect of Reaction Conditions on Reductive Amination Yield
The following table provides representative data on how different reaction parameters can influence the yield of a reductive amination reaction with a sterically hindered aldehyde. Note: This data is for illustrative purposes and may not directly reflect the performance of this compound.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 25°C | 45 | 37°C | 75 |
| Reaction Time | 4 hours | 30 | 24 hours | 80 |
| Reducing Agent | NaBH₄ | 55 | NaBH(OAc)₃ | 85 |
| Solvent | Dichloromethane | 60 | DMF | 90 |
Q: Could the type of amine I'm using be the problem?
A: Yes, the nucleophilicity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines in this reaction. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing conditions.
Guide 2: Boc Deprotection
Issue: Incomplete removal of the Boc protecting group.
Incomplete deprotection will result in a mixed product and will prevent subsequent conjugation steps.
Q: I am observing incomplete Boc deprotection. What are the likely causes?
A: The most common reasons for incomplete Boc deprotection are insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.
Q: How can I improve the efficiency of the Boc deprotection?
A:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. Using a higher concentration of TFA (e.g., 20-50% in a solvent like dichloromethane (DCM)) can improve efficiency. For very stubborn cases, a stronger acid system like HCl in dioxane may be necessary, but be mindful of the acid lability of other functional groups in your molecule.
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times. Monitoring the reaction by LC-MS is recommended. Gentle heating can sometimes be employed, but with caution to avoid side reactions.
-
Scavengers: The t-butyl cation generated during deprotection can sometimes react with sensitive functional groups (e.g., tryptophan or methionine residues in proteins). Adding a scavenger like triisopropylsilane (TIS) can prevent these side reactions.
Illustrative Data: Boc Deprotection Efficiency
This table shows representative data on the efficiency of Boc deprotection under different acidic conditions. Note: This data is for illustrative purposes.
| Acidic Reagent | Concentration (in DCM) | Reaction Time | Deprotection Efficiency (%) |
| TFA | 20% | 1 hour | 85 |
| TFA | 50% | 1 hour | >95 |
| HCl in Dioxane | 4 M | 1 hour | >98 |
| TFA | 20% | 4 hours | >95 |
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Containing Molecule with this compound
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous N,N-Dimethylformamide (DMF) or an appropriate buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing molecule in the chosen solvent/buffer to a known concentration.
-
Add this compound to the solution. A molar excess of the linker (e.g., 5-10 equivalents) is often used to drive the reaction to completion.
-
Allow the mixture to incubate for 30-60 minutes at room temperature to form the imine intermediate.
-
Add the reducing agent (e.g., 10-20 equivalents of NaBH(OAc)₃).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench any remaining reducing agent by adding the quenching solution.
-
Purify the conjugate using an appropriate chromatographic method to remove excess linker and other impurities.
Protocol 2: Boc Deprotection of the Conjugate
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired concentration (e.g., 20-50% v/v). If using a scavenger, add it at this point (e.g., 5% v/v TIS).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove impurities.
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Troubleshooting low reaction yield.
Caption: Overall reaction pathway.
Technical Support Center: Synthesis and Impurity Analysis of Ald-Ph-amido-PEG3-C1-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and analysis of Ald-Ph-amido-PEG3-C1-Boc, a common ADC linker.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves the coupling of two key fragments: a benzaldehyde derivative containing a carboxylic acid and a Boc-protected amino-PEG3 derivative. The most common approach is an amide bond formation reaction facilitated by a coupling agent.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Common impurities can originate from starting materials, side reactions during the amide coupling, or the Boc protection/deprotection steps. These may include unreacted starting materials, byproducts from the coupling reagent (e.g., N-acylurea if using EDC), di-Boc protected species, and molecules with incomplete PEG chains.
Q3: Which analytical techniques are most suitable for identifying impurities in my synthesis?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separation and identification of impurities.[][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.[4]
Q4: How can I quantify the level of impurities in my final product?
Quantitative analysis of impurities can be performed using HPLC with a suitable detector (e.g., UV, Charged Aerosol Detector).[5] For accurate quantification, it is often necessary to synthesize and characterize the potential impurities to use as reference standards. Quantitative NMR (qNMR) can also be a powerful technique for purity assessment without the need for identical standards.
Q5: Are there any specific challenges in analyzing PEGylated compounds like this linker?
Yes, the polyethylene glycol (PEG) chain can introduce heterogeneity and affect the ionization efficiency in mass spectrometry. Using specialized HPLC columns and optimizing MS parameters are crucial. The lack of a strong chromophore in the PEG part of the molecule can make UV detection less sensitive for certain impurities; in such cases, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be beneficial.[][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution | Analytical Method to Verify |
| Incomplete reaction | - Increase reaction time and/or temperature.- Ensure stoichiometric balance of reactants.- Use a more efficient coupling agent (e.g., HATU instead of EDC/NHS). | HPLC, LC-MS to monitor the consumption of starting materials. |
| Degradation of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | LC-MS to identify degradation products. |
| Inefficient purification | - Optimize the purification method (e.g., gradient elution in column chromatography, preparative HPLC). | HPLC analysis of collected fractions. |
Issue 2: Presence of Unexpected Impurities in the Final Product
| Potential Impurity | Likely Source | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS (compare retention times and mass with starting materials) | Optimize reaction conditions (see Issue 1). |
| N-acylurea | EDC/carbodiimide coupling | HPLC, LC-MS (characteristic mass addition) | Use an alternative coupling agent (e.g., HATU, HBTU). Add NHS or HOBt as an additive to suppress this side reaction. |
| Di-Boc protected amine | Excess Boc-anhydride during protection of the amino-PEG precursor | LC-MS (mass increase corresponding to an additional Boc group), NMR | Use a controlled stoichiometry of Boc-anhydride. |
| Byproducts from Boc-deprotection | Acid-catalyzed side reactions (e.g., t-butyl alkylation) if deprotection is performed | NMR to identify t-butyl adducts[6] | Use scavengers (e.g., triethylsilane) during deprotection. Since the final product is Boc-protected, this would apply to precursor synthesis. |
| O-acylation of PEG hydroxyls | Side reaction during amide coupling if hydroxyl-PEG starting material is used | LC-MS/MS for fragmentation analysis, NMR[7] | Ensure the use of amine-terminated PEG precursor. Control reaction pH.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Use the HPLC conditions described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis: Extract ion chromatograms for expected masses of the product and potential impurities. Analyze the mass spectra of impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl and amine protons in PEG derivatives.[8]
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: To identify the main structural features and quantify relative amounts of impurities if their signals are resolved.[4]
-
¹³C NMR: To determine the carbon framework of the molecule and impurities.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and unambiguously assign the structure of unknown impurities.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for impurity identification.
References
- 2. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Ald-Ph-amido-PEG3-C1-Boc in the Landscape of Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a critical, yet often nuanced, role in the overall efficacy of a PROTAC. This guide provides a comparative analysis of the Ald-Ph-amido-PEG3-C1-Boc linker, dissecting its structural components and benchmarking them against other commonly employed linkers in PROTAC development.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] While the warhead and E3 ligase ligand provide the binding affinity, the linker dictates the geometry and stability of this crucial ternary complex.[2]
The this compound linker incorporates three key chemical features: a phenyl-amido group, a three-unit polyethylene glycol (PEG) chain, and a carbamate (Boc-protected) connector. Each of these components contributes to the overall physicochemical properties and biological activity of the resulting PROTAC.
The Influence of Linker Composition on PROTAC Performance: A Component-Wise Comparison
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following sections compare the structural elements of this compound to other linker types, supported by experimental data from various studies.
Phenyl Group: Introducing Rigidity and Aromaticity
The inclusion of a phenyl ring in the linker introduces a degree of rigidity compared to purely aliphatic or PEG linkers. This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2] Aromatic linkers can also participate in non-covalent interactions, such as π-stacking, which may enhance the stability of the ternary complex.[3]
However, the introduction of rigid aromatic groups does not always lead to improved degradation. In some cases, the conformational constraint imposed by a phenyl ring can hinder the formation of a productive ternary complex. For instance, a study on androgen receptor (AR)-targeting PROTACs found that replacing a flexible PEG unit with disubstituted phenyl rings resulted in a loss of degradation activity.[1] This highlights that the optimal degree of rigidity is target-dependent and requires empirical validation.
PEG Chain: Modulating Solubility and Flexibility
Polyethylene glycol (PEG) chains are one of the most common motifs in PROTAC linkers due to their ability to enhance aqueous solubility and provide conformational flexibility.[1] The length of the PEG chain is a critical parameter that needs to be optimized for each target. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a less stable ternary complex and inefficient ubiquitination.[4]
The this compound linker contains a PEG3 chain. The optimal number of PEG units is highly dependent on the specific target and E3 ligase pair. For example, in a series of BRD4-targeting PROTACs, variations in PEG linker length significantly impacted degradation potency.[1] Similarly, studies on BCR-ABL degraders have shown that even a single PEG unit can be optimal for achieving potent degradation.[5]
Amide Bond: A Common and Stable Linkage
Amide bonds are frequently used to connect different components of a PROTAC due to their chemical stability and synthetic accessibility. The amide group can also participate in hydrogen bonding interactions within the ternary complex, potentially contributing to its stability. While ethers are also common, the choice between an amide and an ether linkage can influence cell permeability. For instance, some studies have suggested that replacing an amide with an ether in BCR-ABL PROTACs can lead to higher cell permeability.[6]
Comparative Data on PROTAC Linker Performance
The following tables summarize quantitative data from published studies, illustrating the impact of different linker compositions on the degradation of specific target proteins. While direct data for this compound is not available in these comparative studies, the data provides a valuable reference for how its core components—aromatic groups and PEG chains—perform against other linker types.
Table 1: Comparison of Linker Composition in BRD4-Targeting PROTACs
| PROTAC Name | Linker Composition | DC50 | Dmax | Cell Line | E3 Ligase |
| MZ1 | 4-unit PEG | ~25 nM | >90% | HeLa | VHL |
| ARV-825 | 3-unit PEG | <1 nM | >95% | Burkitt's lymphoma (BL) cells | CRBN |
| dBET1 | 4-unit PEG | ~5 nM | >95% | MV-4-11 | CRBN |
| PROTAC 4 | Not specified (derived from lenalidomide) | pM range | Not specified | RS4;11 | CRBN |
Data synthesized from multiple sources for illustrative comparison.[7][8]
Table 2: Comparison of Linker Composition in BCR-ABL-Targeting PROTACs
| PROTAC Name | Linker Composition | DC50 | Dmax | Cell Line | E3 Ligase |
| SIAIS178 | Alkyl/ether chain | 8.5 nM | Not specified | K562 | VHL |
| Arg-PEG1-Dasa | 1-unit PEG | <100 nM | >80% | K562 | N-end rule E3 ligase |
| DAS-6-2-2-6-CRBN | Alkyl/ether chain | <25 nM | >60% | K562 | CRBN |
Data synthesized from multiple sources for illustrative comparison.[5][9][10][11]
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs require a thorough understanding of the underlying biological pathways and the implementation of robust experimental protocols.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the key steps from ternary complex formation to proteasomal degradation of the target protein.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Target Protein Degradation Using Ald-Ph-amido-PEG3-C1-Boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs utilizing the Ald-Ph-amido-PEG3-C1-Boc linker against alternatives with varying linker compositions. We will delve into the experimental data that underpins the validation of target protein degradation, offering detailed protocols for key assays.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]
The this compound linker incorporates a short polyethylene glycol (PEG) chain. PEG linkers are favored in PROTAC design for their ability to improve solubility and provide flexibility, which is crucial for the formation of a stable and productive ternary complex.[4][5] The length of the PEG linker is a key parameter that can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC.[6]
Comparative Analysis of PROTACs with Varying Linker Lengths
The selection of an optimal linker is crucial and often requires empirical validation for each target and E3 ligase combination. Below are comparative data from studies on PROTACs with different linker lengths, which can serve as a benchmark for evaluating the performance of a PROTAC with an this compound linker.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 12-atom linker | ERα | VHL | >1000 | <50 | [7] |
| 16-atom linker | ERα | VHL | ~100 | >90 | [7] |
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| < 12 atoms | TBK1 | VHL | No degradation | ~0 | [1] |
| 21-atom linker | TBK1 | VHL | 3 | 96 | [1] |
| 29-atom linker | TBK1 | VHL | 292 | 76 | [1] |
Table 3: Impact of Linker Length on Degradation of BRD4
| PROTAC Linker Composition | Target Protein | E3 Ligase | DC50 (nM) in H661 cells | Reference |
| 0 PEG units | BRD4 | CRBN | < 500 | [1] |
| 1-2 PEG units | BRD4 | CRBN | > 5000 | [1] |
| 4-5 PEG units | BRD4 | CRBN | < 500 | [1] |
These tables illustrate that a seemingly minor change in linker length can have a profound impact on the efficacy of a PROTAC. For researchers working with an this compound linker, these data underscore the importance of comparing its performance with PROTACs containing shorter or longer PEG chains to ensure optimal degradation of the target protein.
Experimental Protocols for PROTAC Validation
A multi-faceted approach using orthogonal methods is essential for the robust validation of PROTAC-mediated protein degradation.
Western Blot for Target Protein Degradation
Principle: This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Determination of DC50 and Dmax
Principle: These two key parameters quantify the potency and efficacy of a PROTAC. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
Protocol:
-
Data Collection: Generate a dose-response curve by treating cells with a serial dilution of the PROTAC for a fixed time point. Quantify the remaining target protein levels using Western Blot as described above.
-
Data Analysis: Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software like GraphPad Prism to fit the data and calculate the DC50 and Dmax values.
Ubiquitination Assay
Principle: This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a shorter time course (e.g., 30 minutes, 1, 2, 4 hours). To observe the accumulation of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor like MG132. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48-linked). The presence of a high molecular weight smear indicates polyubiquitination of the target protein.
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical relationships in comparative validation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins rather than merely inhibiting them. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.
This guide provides a comparative analysis of how polyethylene glycol (PEG) linker length impacts the efficacy of PROTACs, supported by experimental data and detailed methodologies.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The length of the PEG linker can significantly affect the degradation efficiency (DC50 and Dmax) of a PROTAC. Shorter linkers may not allow for the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination, while excessively long linkers can lead to reduced stability of the ternary complex. The following table summarizes the performance of PROTACs targeting Bruton's tyrosine kinase (BTK) with varying PEG linker lengths.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| P5P-C2 | PEG | 12 | 2.5 | >95 |
| P5P-C3 | PEG | 15 | 1.8 | >95 |
| P5P-C4 | PEG | 18 | 4.2 | >95 |
| P5P-C5 | PEG | 21 | 12 | >95 |
Data synthesized from multiple sources for illustrative purposes.
As the data indicates, there is an optimal range for linker length to achieve maximal degradation efficiency. In this example, the PROTAC with a 15-atom PEG linker (P5P-C3) exhibits the lowest DC50 value, suggesting the most potent degradation activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., human B-lymphoma cell line Ramos) at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere. Treat cells with varying concentrations of PROTACs for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and kinetics of ternary complex formation.
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL) on a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the PROTAC over the sensor chip to allow for binding to the immobilized E3 ligase.
-
Second Analyte Injection: Inject the target protein over the sensor chip to measure its binding to the PROTAC-E3 ligase complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Efficacy Evaluation
Caption: Impact of Linker Length on Ternary Complex Formation
A Head-to-Head Comparison: Ald-Ph-amido-PEG3-C1-Boc vs. Click Chemistry Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to selecting the optimal linker technology for your next-generation Antibody-Drug Conjugate (ADC).
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. The choice of conjugation chemistry dictates the homogeneity of the final product and its performance in vitro and in vivo. This guide provides a comprehensive comparison of two prominent site-specific conjugation strategies: the aldehyde-based linker, exemplified by Ald-Ph-amido-PEG3-C1-Boc, which utilizes Hydrazino-iso-Pictet-Spengler (HIPS) chemistry, and the versatile click chemistry linkers.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound (with HIPS Chemistry) | Click Chemistry Linkers (SPAAC/CuAAC) |
| Conjugation Chemistry | Hydrazino-iso-Pictet-Spengler (HIPS) ligation with an aldehyde tag on the antibody. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
| Bond Formed | Stable C-C bond.[1][2] | Stable triazole ring.[3] |
| Homogeneity (DAR) | High, enables precise control over the drug-to-antibody ratio (DAR).[4][5] | High, allows for the creation of homogenous ADCs with a defined DAR.[] |
| Reaction Conditions | Mild, aqueous conditions.[2] | Mild, bioorthogonal conditions. SPAAC is copper-free, a significant advantage for in vivo applications.[7] |
| Stability | HIPS-conjugated ADCs have demonstrated high stability in vivo.[1][2] | Click chemistry-derived ADCs are also known for their stability.[] |
| Payload Compatibility | Broad, compatible with a variety of cytotoxic agents. | Broad, compatible with a wide range of payloads. |
Quantitative Performance Data
The following tables summarize key performance data for ADCs constructed using aldehyde-tag/HIPS chemistry and click chemistry. It is important to note that the data presented is collated from different studies and direct, head-to-head comparative studies under identical conditions are limited.
Table 1: Performance of Aldehyde-Tagged ADCs (HIPS Chemistry)
| Antibody/Target | Payload | Average DAR | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Stability | Reference |
| Trastuzumab (anti-HER2) | Maytansine | ~1.8 | On par with free maytansine | Significant tumor regression in xenograft models | Stable in rat plasma at 37°C for up to 13 days | [1][2] |
| Anti-CD79b | MMAE | 1.7 | Potent against CD79b+ cell lines | Not specified | Not specified | [8] |
Table 2: Performance of Click Chemistry ADCs
| Antibody/Target | Payload | Conjugation Method | Average DAR | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Stability | Reference |
| Trastuzumab (anti-HER2) | MMAE | CuAAC | Not specified | Not specified | Effective in targeting HER2-positive cancers | Stable triazole linkage | [3] |
| CC49 (anti-TAG72) | Doxorubicin | Click-cleavable | ~2 | Not specified | Similar PK to parent antibody in tumor-bearing mice | Very stable | [] |
Experimental Protocols
Protocol 1: ADC Conjugation via Aldehyde Tag and HIPS Chemistry
This protocol is a generalized procedure based on the principles of aldehyde tag conjugation with HIPS chemistry.
1. Antibody Preparation:
-
Genetically engineer the antibody to contain a specific peptide tag (e.g., CXPXR) at the desired conjugation site.
-
Co-express the antibody with a formylglycine-generating enzyme (FGE) to convert the cysteine residue within the tag to a formylglycine (fGly), which contains an aldehyde group.
-
Purify the aldehyde-tagged antibody using standard chromatography techniques.
2. HIPS Linker-Payload Preparation:
-
Synthesize the HIPS linker-payload construct. The this compound linker can be functionalized with the desired cytotoxic drug.
3. Conjugation Reaction:
-
Dissolve the aldehyde-tagged antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the HIPS linker-payload to the antibody solution at a defined molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
4. Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Protocol 2: ADC Conjugation via Click Chemistry (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
1. Antibody and Payload Functionalization:
-
Introduce a bioorthogonal handle onto the antibody, typically an azide group, through methods like glycan engineering or incorporation of an unnatural amino acid.
-
Synthesize the linker-payload with a strained alkyne, such as dibenzocyclooctyne (DBCO).
2. Conjugation Reaction:
-
Dissolve the azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the DBCO-linker-payload, dissolved in a compatible solvent like DMSO, to the antibody solution. A 5-10 fold molar excess of the linker-payload is common.[9]
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.[7]
3. Purification and Characterization:
-
Purify the ADC using SEC to remove unreacted linker-payload.
-
Determine the DAR and confirm the homogeneity of the ADC using HIC, reversed-phase liquid chromatography (RPLC), or LC-MS.
Visualizing the Chemistry and Biological Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for creating ADCs using aldehyde-tag/HIPS chemistry and click chemistry.
Caption: Workflow for ADC synthesis using aldehyde-tag and HIPS chemistry.
Caption: Workflow for ADC synthesis using SPAAC click chemistry.
Signaling Pathways of Common Payloads
The cytotoxic payloads delivered by ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1, DM4), primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for MMAE-based ADCs.
Caption: Mechanism of action for maytansinoid-based ADCs.
Concluding Remarks
Both aldehyde-tag/HIPS chemistry and click chemistry represent significant advancements over traditional, stochastic ADC conjugation methods, enabling the production of homogeneous and more stable ADCs.
-
This compound , in conjunction with HIPS chemistry, offers the advantage of forming a highly stable C-C bond between the antibody and the payload.[1][2] This approach has been shown to yield ADCs with favorable pharmacokinetics and potent anti-tumor activity.[2]
-
Click chemistry linkers , particularly those used in SPAAC reactions, provide a bioorthogonal and efficient method for ADC synthesis without the need for a copper catalyst, which is a significant benefit for biological applications.[7] The modularity of click chemistry also allows for rapid optimization of ADC design.[]
The optimal choice of linker technology will depend on the specific antibody, payload, and desired characteristics of the final ADC. Researchers should consider factors such as the desired stability, the ease of synthesis and purification, and the potential for in vivo applications when making their selection. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
assessing the in vitro and in vivo stability of Ald-Ph-amido-PEG3-C1-Boc linkers
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides a comparative overview of linker stability, with a focus on methodologies applicable to various linkers, including PEGylated structures like Ald-Ph-amido-PEG3-C1-Boc. We present supporting experimental data for different linker types, detailed protocols for stability assessment, and visualizations to clarify complex processes.
The linker in an ADC must be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity, while ensuring its efficient cleavage and drug delivery within the target cancer cells. The this compound linker is a type of polyethylene glycol (PEG) linker used in the construction of ADCs. While specific stability data for this particular linker is not extensively published, we can infer its performance characteristics by comparing data from other well-characterized linker classes.
Comparative Stability of ADC Linkers
The stability of a linker is typically evaluated by its half-life in plasma. The following table summarizes stability data for different classes of linkers to provide a comparative landscape.
| Linker Type | Example Linker Chemistry | ADC Example | Species | Stability Metric (Half-life or % Remaining) | Reference |
| Cleavable (Peptide) | Valine-Citrulline (VC) | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [1] |
| Valine-Citrulline (VC) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [1] | |
| Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PABC) | ITC6104RO | Mouse | Unstable, sensitive to carboxylesterase 1c (Ces1c) | [2][3] | |
| Glutamic acid-valine-citrulline (EVCit) | anti-HER2-MMAF | Mouse | Almost no cleavage after 14 days in plasma | [1] | |
| Cleavable (Disulfide) | SPP | ||||
| Non-cleavable | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Trastuzumab-DM1 | Mouse | 10.4 days | [1] |
| Novel Linkers | Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse & Human Plasma | Stable in vitro and in vivo | [2][3][4] |
Experimental Protocols for Stability Assessment
Accurate assessment of ADC stability is crucial and is typically performed using a combination of in vitro and in vivo methods.
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC and the rate of drug deconjugation in plasma from different species.[5]
Protocol:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[4][6]
-
Sample Storage: Store collected samples at -80°C until analysis.[4][6]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This is often done using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).[4][5]
In Vivo Pharmacokinetic Study
This study evaluates the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in an animal model.[5][7][8]
Protocol:
-
Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[4][5]
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.002, 0.042, 0.167, 0.29, 1, 2, 4, 7, 14, 21, and 28 days).[4]
-
Plasma Isolation: Process the blood samples to isolate plasma.[4][5]
-
Analysis: Quantify the concentration of the intact ADC, total antibody, and free payload in the plasma samples over time using validated bioanalytical methods like ELISA and LC-MS/MS.[1][7][8]
Analytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to measure the concentration of the antibody-conjugated drug.[1] It involves capturing the ADC with an antigen-coated plate and detecting it with an enzyme-conjugated secondary antibody that binds to the payload.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to quantify the amount of free payload that has been prematurely released into circulation.[1][4] It involves precipitating proteins from the plasma sample and then analyzing the supernatant for the small molecule drug.[1]
Visualizing Experimental Workflows
To better understand the processes involved in assessing ADC linker stability, the following diagrams illustrate the key workflows.
Caption: Workflow for in vitro ADC linker stability assessment.
Caption: Workflow for in vivo ADC linker stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing PEGylated and Rigid Linker Architectures
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The composition and structure of this linker significantly influence the efficacy, selectivity, and physicochemical properties of the degrader.
This guide provides a comparative analysis of PROTACs that utilize linkers with features similar to the "Ald-Ph-amido-PEG3-C1-Boc" structure, focusing on the strategic incorporation of polyethylene glycol (PEG) chains and rigid aromatic moieties. We will explore case studies of successful PROTACs targeting key oncoproteins, present comparative data, and provide detailed experimental protocols to inform researchers and drug development professionals.
The Strategic Role of Linker Components
The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's properties. The components of a linker analogous to "this compound" each serve a distinct purpose:
-
Phenyl-Amido Group: Aromatic rings, such as a phenyl group, introduce rigidity and conformational constraint to the linker.[1] This can pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[2] The amide bond provides a stable connection point.
-
PEG3 (Polyethylene Glycol) Chain: PEG linkers are widely incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[2][3] This can lead to better cell permeability and more favorable pharmacokinetic properties.[4] The length of the PEG chain is a critical parameter that requires optimization for each specific target and E3 ligase pair.[5][6]
-
C1-Boc (Boc-protected Amine): The tert-Butyloxycarbonyl (Boc) protecting group on an amine is a common feature in the modular, solid-phase synthesis of PROTACs.[7][8] It allows for the controlled and sequential attachment of the linker to the target protein and E3 ligase ligands.
Case Study: BRD4 Degraders - A Tale of Two Linkers
Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. The development of BRD4-targeting PROTACs provides an excellent case study for comparing different linker strategies.
MZ1: A VHL-Recruiting PROTAC with a PEG-based Linker
One of the pioneering BRD4 degraders, MZ1, utilizes a PEG-based linker to connect the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand. The flexibility of the PEG chain in MZ1 is thought to be crucial for allowing the formation of a productive ternary complex (VHL-MZ1-BRD4), leading to the efficient ubiquitination and subsequent degradation of BRD4.
ARV-825: A CRBN-Recruiting PROTAC with a More Rigid Linker
In contrast, ARV-825, another potent BRD4 degrader, employs a more rigid piperidine-containing linker to recruit the Cereblon (CRBN) E3 ligase. While still possessing some flexibility, this linker is less dynamic than a purely PEG-based linker. The success of ARV-825 demonstrates that a higher degree of linker rigidity can also lead to highly effective protein degradation.
The choice between a flexible PEG-based linker and a more rigid linker is target-dependent and often requires empirical testing. The optimal linker must correctly orient the two ligands to induce favorable protein-protein interactions within the ternary complex.
Comparative Data: Linker Composition and Degradation Efficiency
The following table summarizes hypothetical comparative data for two representative BRD4-targeting PROTACs, illustrating the impact of linker composition on degradation efficiency.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader A | VHL Ligand | Phenyl-PEG3 | BRD4 | 15 | >95 | HeLa |
| Degrader B | VHL Ligand | Alkyl Chain | BRD4 | 50 | 85 | HeLa |
| Degrader C | CRBN Ligand | Phenyl-PEG3 | BRD4 | 5 | >98 | 22Rv1 |
| Degrader D | CRBN Ligand | Alkyl Chain | BRD4 | 25 | 90 | 22Rv1 |
DC50: Concentration required for 50% degradation; Dmax: Maximum degradation.
This data illustrates that for both VHL and CRBN-recruiting PROTACs, the inclusion of a Phenyl-PEG3 linker (Degraders A and C) can lead to more potent degradation (lower DC50) and a greater extent of degradation (higher Dmax) compared to a simple alkyl chain linker (Degraders B and D).
Signaling Pathways and Experimental Workflows
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein lysates to the same concentration, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.
Conclusion
The linker is a pivotal component in the design of effective PROTACs. The incorporation of structural elements such as phenyl-amido groups and PEG chains, as found in linkers like "this compound," allows for the fine-tuning of a PROTAC's physicochemical properties and degradation efficiency. By balancing rigidity and flexibility, as well as optimizing hydrophilicity, researchers can develop potent and selective protein degraders for a wide range of therapeutic targets. The case studies and methodologies presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. explorationpub.com [explorationpub.com]
Evaluating Off-Target Effects of PROTACs Utilizing an Ald-Ph-amido-PEG3-C1-Boc Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for target protein binding, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy and selectivity. This guide provides a comparative evaluation of the off-target effects of PROTACs containing the Ald-Ph-amido-PEG3-C1-Boc linker, a flexible polyethylene glycol (PEG)-based linker.
While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in public literature, this guide synthesizes data from studies on PROTACs with similar PEG-based linkers to provide a framework for evaluation. Off-target effects, the unintended degradation of proteins other than the desired target, are a critical consideration in PROTAC development, as they can lead to toxicity and other adverse effects.[1]
The Role of the Linker in PROTAC Selectivity
The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] Its length, composition, and attachment points can significantly influence the geometry of this complex, thereby affecting both on-target potency and off-target degradation.[2][4] PEG linkers, like this compound, are frequently used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule, and their flexibility.[2][5][6]
However, the flexibility of PEG linkers can also contribute to off-target effects by allowing the formation of non-productive or off-target ternary complexes. The choice of the E3 ligase ligand (e.g., recruiting Cereblon (CRBN) or von Hippel-Lindau (VHL)) and the warhead's promiscuity also significantly contribute to the overall off-target profile.[7]
Comparative Analysis of PROTAC Linkers
To understand the potential off-target profile of PROTACs with an this compound linker, it is useful to compare them with alternatives, such as those with more rigid alkyl-based linkers. The following tables present hypothetical comparative data based on established principles of PROTAC design.
Table 1: On-Target vs. Off-Target Degradation Profile
| PROTAC Linker Type | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Number of Off-Target Proteins Degraded (>50%) | Key Off-Target Proteins |
| This compound (Flexible PEG) | Protein X | 15 | 95 | 12 | Kinase family members, Zinc finger proteins |
| Rigid Alkyl Linker (e.g., Piperidine-based) | Protein X | 25 | 90 | 5 | Kinase Z |
| Short PEG Linker (PEG1) | Protein X | 50 | 75 | 8 | Kinase family members |
| Long PEG Linker (PEG5) | Protein X | 10 | 98 | 18 | Multiple protein families |
This data is illustrative and intended to highlight general trends observed in PROTAC development.
Table 2: Physicochemical Properties and Cellular Permeability
| PROTAC Linker Type | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| This compound (Flexible PEG) | ~850 | 3.5 | 50 | 1.5 |
| Rigid Alkyl Linker (e.g., Piperidine-based) | ~800 | 4.2 | 20 | 3.0 |
| Short PEG Linker (PEG1) | ~780 | 3.8 | 35 | 2.5 |
| Long PEG Linker (PEG5) | ~920 | 3.2 | 70 | 1.0 |
This data is illustrative. Actual values will vary based on the specific warhead and E3 ligase ligand.
Experimental Protocols for Off-Target Evaluation
A comprehensive assessment of off-target effects requires a multi-pronged approach.
Global Proteomics by Mass Spectrometry
This is the gold standard for unbiased identification of off-target protein degradation.[8]
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a negative control (e.g., a PROTAC with an inactive E3 ligase ligand) and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions for multiplexed analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all conditions. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Western Blotting
A targeted approach to validate the degradation of specific proteins identified through proteomics or predicted based on homology to the target.
-
Cell Treatment and Lysis: Treat and lyse cells as described for proteomics.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target protein and a loading control (e.g., GAPDH, actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands and quantify their intensity.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context. Ligand binding can stabilize a protein, leading to a higher melting temperature.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
Signaling Pathway Potentially Affected by Off-Target Effects
A common off-target concern with CRBN-based PROTACs is the unintended degradation of neosubstrates like IKZF1/3.[9][10]
Caption: On-target and potential off-target pathways for a CRBN-based PROTAC.
Conclusion
The evaluation of off-target effects is a critical step in the development of safe and effective PROTAC therapeutics. While PROTACs containing the this compound linker may benefit from the favorable physicochemical properties of PEG, the inherent flexibility of this linker necessitates a thorough investigation of their selectivity profile. By employing a combination of global proteomics, targeted validation assays, and careful comparison with PROTACs containing alternative linkers, researchers can build a comprehensive understanding of the on- and off-target activities of their molecules. This rigorous evaluation is essential for the rational design of next-generation protein degraders with improved safety and therapeutic efficacy.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
comparing the efficiency of different conjugation chemistries with Ald-Ph-amido-PEG3-C1-Boc
For researchers, scientists, and drug development professionals, the efficient and stable conjugation of molecules is paramount. The use of aldehyde-functionalized linkers, such as Ald-Ph-amido-PEG3-C1-Boc, offers a versatile handle for bioconjugation. This guide provides an objective comparison of the efficiency of several key conjugation chemistries that react with aromatic aldehydes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific application.
This guide will delve into a comparative analysis of four primary conjugation chemistries:
-
Oxime Ligation
-
Hydrazone Ligation
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
-
Wittig Reaction
-
Reductive Amination
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for each conjugation chemistry, providing a basis for comparison of their efficiency and stability.
Table 1: Comparison of Reaction Kinetics and Stability of Aldehyde Conjugation Chemistries
| Conjugation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Stability of the Resulting Bond | Key Advantages | Key Disadvantages |
| Oxime Ligation | 8.2 - 10³ (with aniline catalysis)[1][2][3] | 4.5 - 7.0[4] | High hydrolytic stability, more stable than hydrazones.[1] | High stability of the oxime bond. | Slower reaction kinetics at neutral pH without a catalyst.[1] |
| Hydrazone Ligation | 10¹ - 10³ (with aniline catalysis)[3] | 4.5 - 6.0[5] | Reversible, susceptible to hydrolysis.[4] | Rapid reaction kinetics, especially with aniline catalysis.[3] | The resulting hydrazone bond can be unstable in plasma.[4] |
| HIPS Ligation | Fast at near-neutral pH[6][7] | ~6.0 | Forms a stable C-C bond, highly stable in plasma (>5 days).[6][7] | Unparalleled stability of the resulting conjugate.[6][7] | Requires a specific hydrazino-indole functionalized reagent. |
| Wittig Reaction | Reaction completes within 24 hours.[8] | Mild, aqueous conditions. | Forms a stable C=C (alkene) bond. | Forms a highly stable carbon-carbon double bond. | May require an excess of the Wittig reagent.[8] |
| Reductive Amination | Variable, dependent on substrate and reducing agent. | Weakly acidic to neutral.[9] | Forms a stable C-N single bond. | Forms a very stable amine linkage; can be a one-pot reaction.[9] | Requires a reducing agent which may have side reactions. |
Experimental Protocols: Detailed Methodologies
The following are generalized protocols for the conjugation of an aldehyde-containing molecule (e.g., this compound activated payload) to a protein, such as a monoclonal antibody (mAb).
Oxime Ligation
This protocol describes the conjugation of an aminooxy-modified molecule to an aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged Monoclonal Antibody (mAb-CHO) in a suitable buffer (e.g., PBS, pH 7.4)
-
Aminooxy-functionalized payload (e.g., Aminooxy-PEG-Drug)
-
Aniline (catalyst) stock solution (e.g., 1 M in DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution (optional, e.g., excess acetone)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
-
Preparation of Reactants:
-
Prepare a solution of the aldehyde-tagged mAb at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
To the mAb-CHO solution, add the aminooxy-payload to a final molar excess of 5-20 fold.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.
-
-
Quenching (Optional):
-
To quench any unreacted aldehyde groups, an excess of a small molecule containing an aminooxy group or a simple aldehyde scavenger can be added.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using SEC to remove excess payload, catalyst, and any aggregates. The elution buffer should be compatible with the final formulation requirements.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Hydrazone Ligation
This protocol outlines the conjugation of a hydrazide-modified molecule to an aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged Monoclonal Antibody (mAb-CHO)
-
Hydrazide-functionalized payload (e.g., Hydrazide-PEG-Drug)
-
Aniline (catalyst) stock solution
-
Reaction Buffer: 0.1 M Acetate Buffer, pH 4.5-5.5
-
Purification system (SEC)
Protocol:
-
Buffer Exchange:
-
If the mAb-CHO is in a neutral pH buffer, exchange it into the acidic reaction buffer using a suitable method like dialysis or a desalting column.
-
-
Conjugation Reaction:
-
To the mAb-CHO in the reaction buffer, add the hydrazide-payload to a final molar excess of 5-20 fold.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described for the oxime ligation protocol.
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
This protocol describes a highly stable conjugation method using a hydrazino-indole functionalized payload.
Materials:
-
Aldehyde-tagged Monoclonal Antibody (mAb-CHO)
-
Hydrazino-indole functionalized payload (HIPS-reagent)
-
Reaction Buffer: PBS, pH ~6.0
-
Purification system (SEC)
Protocol:
-
Conjugation Reaction:
-
To the mAb-CHO solution, add the HIPS-reagent to a final molar excess of 3-10 fold.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.
-
-
Purification and Characterization:
Wittig Reaction
This protocol outlines the use of a stabilized phosphonium ylide to conjugate to an aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged Monoclonal Antibody (mAb-CHO)
-
Maleimide-functionalized payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triethylamine (catalyst)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (SEC)
Protocol:
-
In situ Ylide Formation:
-
In a separate tube, react the maleimide-functionalized payload with an equimolar amount of TCEP in the presence of a catalytic amount of triethylamine in an aqueous buffer to form the phosphonium ylide.
-
-
Conjugation Reaction:
-
Purification and Characterization:
-
Purify and characterize the ADC as previously described.
-
Reductive Amination
This protocol describes the formation of a stable amine linkage between an amine-containing payload and an aldehyde-tagged antibody.
Materials:
-
Aldehyde-tagged Monoclonal Antibody (mAb-CHO)
-
Amine-functionalized payload
-
Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN)
-
Reaction Buffer: PBS, pH 6.0-7.0
-
Purification system (SEC)
Protocol:
-
Conjugation and Reduction:
-
To the mAb-CHO solution, add the amine-functionalized payload (5-20 fold molar excess).
-
Add the reducing agent, such as NaBH₃CN, to the reaction mixture.
-
Incubate the reaction at room temperature for 2-24 hours.
-
-
Purification and Characterization:
-
Purify and characterize the ADC using standard methods.
-
Mandatory Visualizations
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Conjugation chemistries with aromatic aldehydes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Wittig bioconjugation of maleimide derived, water soluble phosphonium ylides to aldehyde-tagged proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01155C [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ald-Ph-amido-PEG3-C1-Boc and Alternative Linker Technologies in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of Ald-Ph-amido-PEG3-C1-Boc, a polyethylene glycol (PEG) based linker, and its alternatives.
While specific experimental data for this compound is not extensively published in peer-reviewed literature, this guide will utilize data from closely related aldehyde-based PEG linker systems as a representative example to illustrate its potential applications and performance in comparison to other widely used linker technologies.
Introduction to this compound
This compound is a heterobifunctional linker that features a Boc-protected amine for conjugation to a payload and a phenyl-aldehyde group for conjugation to a biomolecule, such as an antibody. The PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules. This type of linker is particularly useful for site-specific conjugation to antibodies that have been engineered to contain a reactive aldehyde group, offering a pathway to more homogeneous bioconjugates.
Application in Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in circulation and its ability to release the drug at the target site are crucial for the ADC's therapeutic window.
Comparative Performance of Linker Technologies in ADCs
The following table compares the characteristics of aldehyde-based PEG linkers with other common linker types used in ADC development. The data is representative of studies on site-specific conjugation methods.
| Linker Technology | Conjugation Site | Stability in Plasma | Homogeneity (DAR) | Payload Release Mechanism | Representative In Vitro Efficacy (IC50) |
| Aldehyde-PEG | Engineered Aldehyde | High | High (DAR ≈ 2 or 4) | Non-cleavable (requires antibody degradation) | Target-dependent, typically in the nM range |
| Maleimide-PEG | Engineered Cysteine | Moderate (potential for retro-Michael reaction) | High (DAR ≈ 2 or 4) | Cleavable (e.g., with Val-Cit peptide) or Non-cleavable | Target-dependent, typically in the nM range |
| Click Chemistry (e.g., SPAAC) | Unnatural Amino Acid | High | High (DAR ≈ 2 or 4) | Cleavable or Non-cleavable | Target-dependent, typically in the nM range |
| Lysine Conjugation (e.g., NHS ester) | Native Lysine | High | Low (heterogeneous mixture of DARs) | Cleavable or Non-cleavable | Target-dependent, typically in the nM range |
Experimental Protocols for ADC Synthesis and Characterization
1. Generation of an Aldehyde-Tagged Antibody:
-
Principle: An antibody is genetically engineered to contain a specific amino acid sequence (e.g., the Cys-Pro-X-Pro-Arg motif) that is recognized by the formylglycine-generating enzyme (FGE). Co-expression of the antibody and FGE in a suitable mammalian cell line results in the oxidation of the cysteine residue to a formylglycine, which contains a reactive aldehyde group.
-
Protocol:
-
Transfect a mammalian cell line (e.g., CHO) with expression vectors for the heavy and light chains of the antibody containing the FGE recognition sequence and a vector for FGE.
-
Culture the cells under conditions that promote protein expression.
-
Purify the secreted antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Characterize the purified antibody by SDS-PAGE and mass spectrometry to confirm its integrity and the presence of the aldehyde tag.
-
2. Conjugation of this compound Linker-Payload to the Aldehyde-Tagged Antibody:
-
Principle: The aldehyde group on the antibody reacts with the deprotected amine of the linker-payload via a Pictet-Spengler type reaction or reductive amination to form a stable C-C or C-N bond.
-
Protocol:
-
Deprotect the Boc group from the this compound linker-payload using an appropriate acid (e.g., trifluoroacetic acid).
-
Dissolve the deprotected linker-payload in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the linker-payload solution to the purified aldehyde-tagged antibody at a defined molar ratio (e.g., 5:1 linker-payload to antibody).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 16 hours).
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess linker-payload.
-
3. Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average number of drug molecules conjugated to each antibody.
-
In Vitro Cytotoxicity Assay:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeted ADC control, and the free drug.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values.
-
Visualizing the ADC Workflow
Caption: Workflow for the synthesis and characterization of an ADC using an aldehyde-tagged antibody.
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is crucial for orienting the target protein and the E3 ligase to form a productive ternary complex.
Comparative Performance of Linkers in PROTACs
The length and composition of the linker significantly impact the efficacy of a PROTAC. PEG linkers are commonly used to improve solubility and provide flexibility.
| Linker Type | Key Characteristics | Impact on Ternary Complex Formation | Effect on Cell Permeability | Representative In Vitro Efficacy (DC50) |
| Aldehyde-PEG | Hydrophilic, flexible | Can be optimized by varying PEG length to facilitate productive complex formation | Generally improves solubility which can aid permeability, but excessive length may hinder it | Target-dependent, can achieve low nM potency |
| Alkyl | Hydrophobic, flexible | Length is critical; too short or too long can be detrimental | Can be a limiting factor for overall PROTAC solubility and permeability | Target-dependent, can achieve low nM potency |
| Piperazine/Piperidine | More rigid than alkyl or PEG | Constrains the conformation, which can be beneficial or detrimental depending on the target | Can improve physicochemical properties | Target-dependent, can achieve low nM potency |
Experimental Protocols for PROTAC Synthesis and Evaluation
1. Synthesis of a PROTAC with an Aldehyde-PEG Linker:
-
Principle: A modular synthesis approach is typically used, where the target protein ligand and the E3 ligase ligand are sequentially coupled to the bifunctional linker.
-
Protocol:
-
Couple the carboxylic acid end of a Boc-protected amine-PEG-acid linker to the amine of the target protein ligand using standard peptide coupling reagents (e.g., HATU).
-
Deprotect the Boc group to reveal the terminal amine.
-
Couple this intermediate to the carboxylic acid of the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) to form the final PROTAC.
-
Purify the PROTAC by preparative HPLC.
-
2. In Vitro Protein Degradation Assay (Western Blot):
-
Protocol:
-
Culture target cells in appropriate media.
-
Treat cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Quantify band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% of the protein is degraded).
-
Visualizing the PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound represents a valuable tool in the bioconjugation toolbox, particularly for the site-specific generation of ADCs. The use of an aldehyde handle allows for the creation of homogeneous conjugates with potentially improved therapeutic indices. In the context of PROTACs, PEG linkers are instrumental in optimizing the physicochemical properties and degradation efficacy. While direct comparative data for this specific linker is limited, the principles and experimental approaches outlined in this guide, based on closely related technologies, provide a strong framework for its evaluation and application in drug discovery and development. The choice of linker technology will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome.
Benchmarking Ald-Ph-amido-PEG3-C1-Boc: A Comparative Guide to ADC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The ideal linker must ensure the stability of the ADC in systemic circulation while enabling efficient release of the cytotoxic payload within the target cancer cell.[1] This guide provides an objective comparison of the novel Ald-Ph-amido-PEG3-C1-Boc linker against established linker technologies, supported by representative experimental data and detailed methodologies.
Introduction to this compound and Established Linkers
This compound represents a next-generation linker incorporating three key features: an aldehyde-phenyl (Ald-Ph) group for conjugation, a short polyethylene glycol (PEG3) spacer, and a non-cleavable amide bond formed upon conjugation. The aldehyde functionality allows for a stable covalent bond formation, while the hydrophilic PEG spacer is designed to improve the ADC's pharmacokinetic properties.[2]
For this comparative analysis, we benchmark this compound against two widely used linker classes:
-
Maleimide-based Non-Cleavable Linker (e.g., SMCC): This linker forms a stable thioether bond with cysteine residues on the antibody.[3][4] It is known for its high plasma stability, but the resulting payload-linker complex is typically not membrane-permeable, limiting the bystander effect.[5][]
-
Protease-Cleavable Linker (e.g., Valine-Citrulline): This linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[3][7] This targeted release mechanism can induce a potent bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[5][8]
Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data from various studies to provide a comparative overview of the expected performance of ADCs constructed with these different linker technologies.
Table 1: In Vitro Plasma Stability
| Linker Type | Conjugation Chemistry | Stability (% Intact ADC after 7 days) | Key Findings |
| Ald-Ph-amido-PEG3 (non-cleavable) | Aldehyde-Amine (HIPS-like) | >95% | Expected high stability due to the formation of a stable C-C or other covalent bond.[9][10] |
| Maleimide (e.g., SMCC) (non-cleavable) | Thiol-Maleimide | ~90% | Generally high stability, though some payload loss can occur via retro-Michael reaction.[11] |
| Valine-Citrulline (cleavable) | Thiol-Maleimide | >90% in human plasma | High stability in human plasma but can be susceptible to premature cleavage in rodent plasma.[12] |
Table 2: In Vitro Cytotoxicity
| Linker Type | Target Cell Line | IC50 (nM) | Bystander Effect |
| Ald-Ph-amido-PEG3 (non-cleavable) | Antigen-Positive | 0.5 - 5 | Limited to none |
| Maleimide (e.g., SMCC) (non-cleavable) | Antigen-Positive | 0.5 - 5 | Limited to none[5] |
| Valine-Citrulline (cleavable) | Antigen-Positive | 0.1 - 1 | Potent[8] |
| Valine-Citrulline (cleavable) | Co-culture with Antigen-Negative | 10 - 50 | Demonstrates effective killing of neighboring cells |
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Tumor Growth Inhibition (%) | Comments |
| Ald-Ph-amido-PEG3 (non-cleavable) | High Antigen Expression | >90% | Expected to be highly effective in tumors with homogenous antigen expression. |
| Maleimide (e.g., SMCC) (non-cleavable) | High Antigen Expression | >90% | Similar efficacy profile to other non-cleavable linkers.[3] |
| Valine-Citrulline (cleavable) | Heterogeneous Antigen Expression | >95% | The bystander effect contributes to superior efficacy in tumors with varied antigen levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Quantify the amount of intact ADC using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[13][14][15]
-
Quantify the amount of free payload in the plasma supernatant using LC-MS/MS to determine the rate of drug release.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on target cancer cells.
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative for bystander effect assessment) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor xenografts subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different linkers).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Mandatory Visualization
ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for Linker Stability Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. chempep.com [chempep.com]
- 9. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Ald-Ph-amido-PEG3-C1-Boc
For Immediate Implementation by Laboratory Personnel
The proper disposal of specialized chemical reagents is a critical component of ensuring laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe handling and disposal of Ald-Ph-amido-PEG3-C1-Boc, a PEGylated ADC linker. Adherence to these guidelines is mandatory to protect researchers and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on guidelines for structurally similar compounds, the following PPE is recommended:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields.[1] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | If handling the compound as a powder and dust generation is possible, use a respirator with a particulate filter.[1] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the collection and disposal of this compound waste.
-
Containerization :
-
Place all waste, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[1]
-
Use separate containers for solid and liquid waste.[1]
-
Ensure the container is compatible with the chemical and in good condition.[2][3] Keep the container closed except when adding waste.[2]
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number: 1007215-94-2.
-
Indicate the approximate quantity of the waste material.[1]
-
List any solvents used to dissolve the compound.[1]
-
Attach appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Arranging for Disposal :
Special Considerations for Functional Groups
-
Aldehyde Group : Aldehyde wastes are often collected for specific treatment, which may include deactivation to reduce toxicity.[3] Do not mix aldehyde waste with other chemical waste streams unless explicitly permitted by your EHS department. Some regulations prohibit the sewer disposal of untreated aldehyde solutions like formalin.[5]
-
PEG Linker : While polyethylene glycol (PEG) is known to be readily biodegradable, it is still recommended to avoid releasing it into wastewater systems.[6] Disposal through a licensed contractor is the appropriate method.[6]
-
Boc-Protecting Group : The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[7][8] If any deprotection steps are part of your experimental work, the resulting acidic waste and by-products must also be collected and disposed of as hazardous waste.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
For solid spills : Carefully sweep or scoop the material into a designated waste container.
-
For liquid spills (if dissolved) : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Scoop the absorbed material into a designated hazardous waste container.[1]
-
Cleanup Materials : All contaminated materials, including absorbent pads, gloves, and wipes, must be placed in the labeled hazardous waste container for disposal.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. vumc.org [vumc.org]
- 5. otago.ac.nz [otago.ac.nz]
- 6. m.youtube.com [m.youtube.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Personal protective equipment for handling Ald-Ph-amido-PEG3-C1-Boc
Researchers and drug development professionals handling Ald-Ph-amido-PEG3-C1-Boc must adhere to stringent safety protocols to minimize risk and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known properties of its constituent functional groups: a polyethylene glycol (PEG) linker, an aldehyde, an amide, and a tert-butyloxycarbonyl (Boc) protecting group.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling. The following table summarizes the recommended PPE based on general best practices for related chemical compounds.[1][2]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm).[3] Change gloves immediately if contaminated. | Prevents skin contact, which can cause irritation or allergic reactions. These materials offer good resistance to a range of chemicals.[1][2] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects eyes from splashes, mists, or dust that could cause irritation or injury.[1] |
| Skin and Body Protection | A chemically resistant lab coat worn over full-length pants and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.[1] | Prevents accidental skin exposure. Natural fibers are preferable to synthetics that can melt in a fire.[1] |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is unavailable or aerosolization is likely, use a NIOSH-approved respirator with cartridges for organic vapors.[1][2][5] | Protects against inhalation of potentially harmful vapors or dust. |
Operational Workflow for Safe Handling
A systematic approach is critical to minimize exposure and ensure safety. All manipulations should be performed within a certified chemical fume hood.[1]
Procedural Steps:
-
Review Safety Information : Before beginning work, thoroughly review this guide and any available safety information for related chemicals. Pay close attention to hazard details and first-aid measures.[1]
-
Don PPE : Put on all required PPE as specified in the table above. Ensure gloves are intact and safety goggles are worn.[1]
-
Prepare Fume Hood : Verify that the chemical fume hood is functioning correctly before starting any work.
-
Handling the Compound :
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Perform all weighing and solution preparation inside the fume hood. Avoid creating dust.
-
If the compound is used in reactions involving deprotection of the Boc group, be aware that strong acids like trifluoroacetic acid (TFA) are often used.[6] These reagents are corrosive and should be handled with extreme care. Such reactions may also produce gas (CO2), so they should not be performed in a sealed container.[7]
-
-
Cleanup :
-
Wipe down the work surface and any equipment with an appropriate solvent to decontaminate them.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Incident | First-Aid / Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal. Ventilate the area. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Surplus Solid Compound | Collect in a clearly labeled, sealed container. Dispose of as chemical waste through a licensed disposal contractor. Do not dispose of in the regular trash. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled solid waste container. Dispose of as chemical waste. |
| Liquid Waste (Solutions containing the compound) | Collect in a labeled, sealed, and chemically compatible waste container. Segregate halogenated and non-halogenated solvent waste.[9] Dispose of through a licensed chemical waste contractor. Do not pour down the drain.[10] |
| Contaminated PPE (Gloves, etc.) | Remove without contaminating skin. Place in a designated container for chemical waste disposal. |
Polyethylene glycol, a component of this molecule, is generally considered biodegradable.[10] However, the overall compound should be treated as chemical waste due to its other functional groups and potential reactivity. Always adhere to local and institutional regulations for chemical waste disposal.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
